Holmium;chloride
Description
Overview of Holmium and its Chemical Significance in Lanthanide Chemistry
Holmium (Ho), a rare earth element with atomic number 67, belongs to the lanthanide series of the periodic table. samaterials.comebsco.com Discovered in 1878, it is a relatively soft, silvery-white metal. ebsco.comstanfordmaterials.com A key characteristic of holmium, like other lanthanides, is the presence of electrons in the 4f orbital, which are shielded by outer electron shells. samaterials.com This electron configuration is responsible for its unique magnetic and spectral properties. samaterials.com
Holmium possesses the highest magnetic permeability of any known element, making it highly capable of supporting the formation of magnetic fields within itself. ebsco.com In its chemical interactions, holmium predominantly exists in a stable +3 oxidation state, readily forming compounds such as oxides, halides, and nitrates. samaterials.com This stability is a desirable trait for its use in various industrial and chemical processes. samaterials.com
The significance of holmium in lanthanide chemistry stems from these distinct properties. Its strong magnetic moment is utilized in high-performance magnets and data storage technologies. stanfordmaterials.com Furthermore, its ability to absorb neutrons makes it a crucial component in nuclear reactor control rods, contributing to the safety and stability of nuclear reactions. ebsco.comstanfordmaterials.com
Research Landscape of Holmium Chloride: Past, Present, and Future Directions
The research landscape of holmium chloride has evolved significantly over time, driven by the unique properties of the holmium ion. Historically, research focused on the fundamental properties and synthesis of holmium chloride. A common method for its preparation involves heating a mixture of holmium(III) oxide and ammonium (B1175870) chloride. wikipedia.org Another method is the reaction of holmium metal with hydrochloric acid to produce the hexahydrate form, or direct reaction with chlorine gas. wikipedia.org
Presently, research on holmium chloride and its derivatives is diverse and expanding. In materials science, it is used as a precursor for creating other holmium compounds for applications in lasers, optical glasses, and phosphors. chemdad.comchemistrycool.com The unique spectral characteristics of holmium are leveraged in specialized optical filters and imaging systems. samaterials.com
Future research is directed towards several promising areas. The global market for holmium compounds, including holmium chloride, is expected to see stable growth, driven by demand in downstream markets. marketresearchreports.com Key areas of future research include:
Advanced Materials: The development of novel materials with enhanced magnetic and optical properties for use in electronics and telecommunications. ontosight.ai
Catalysis: Holmium compounds, including the oxide, are used as catalysts in organic synthesis and petrochemical processes. valuates.com Research into holmium chloride complexes as catalysts for various chemical reactions is an active area. ontosight.ai
Nuclear Technology: Continued research into holmium's role as a neutron absorber for nuclear reactor safety and control. samaterials.com
Scope and Research Objectives for Holmium Chloride Studies
The scope of research on holmium chloride is broad, encompassing its synthesis, characterization, and application in various scientific and technological fields. Key research objectives include:
Synthesis and Purification: Developing more efficient and cost-effective methods for synthesizing high-purity holmium chloride. marketresearchreports.com This includes optimizing existing methods and exploring new synthetic routes.
Coordination Chemistry: Investigating the formation of holmium chloride complexes with various organic and inorganic ligands. ontosight.ai The goal is to create novel compounds with tailored properties for specific applications, such as medical imaging and catalysis. ontosight.ai
Materials Science: Exploring the use of holmium chloride as a dopant or precursor in the fabrication of advanced materials like specialty glasses, ceramics, and lasers. chemdad.com
Nuclear Applications: Further characterizing the neutron absorption properties of holmium and its compounds for enhanced control and safety in nuclear reactors. ebsco.com
Key Research Challenges and Opportunities in Holmium Chloride Chemistry
Despite the significant progress in holmium chloride research, several challenges and opportunities remain.
Challenges:
Cost and Availability: Holmium is a relatively rare element, making it and its compounds comparatively expensive. wikipedia.org This can be a limiting factor for large-scale applications.
Hygroscopic Nature: Holmium chloride is highly hygroscopic, meaning it readily absorbs moisture from the air. wikipedia.orgchemicalbook.com This requires careful handling and storage under inert conditions to prevent the formation of hydrates, which can affect its properties and reactivity. chemdad.com
Purification: Achieving high purity of holmium chloride is crucial for many applications, particularly in electronics and optics. The separation of holmium from other rare earth elements, with which it naturally occurs, can be a complex and costly process. ebsco.com
Opportunities:
Development of Novel Catalysts: The unique electronic structure of the holmium ion presents opportunities for designing highly selective and efficient catalysts for a range of chemical transformations. valuates.comontosight.ai
Biomedical Applications: The paramagnetic properties of holmium complexes are being explored for use as contrast agents in magnetic resonance imaging (MRI). ontosight.ai There is also potential for developing radiopharmaceuticals for targeted cancer therapy. frontiersin.org
Advanced Optical Materials: The distinct emission spectra of holmium ions offer opportunities for creating new phosphors for solid-state lighting and displays, as well as specialized laser materials. chemdad.com
Data Tables
Table 1: Physical and Chemical Properties of Holmium (III) Chloride
| Property | Value | Reference |
| Chemical Formula | HoCl₃ | wikipedia.org |
| Molar Mass | 271.289 g/mol | wikipedia.org |
| Appearance | Yellow, hygroscopic crystals | wikipedia.org |
| Density | 3.7 g/cm³ | wikipedia.orgchemicalbook.com |
| Melting Point | 720 °C (1,328 °F; 993 K) | wikipedia.org |
| Boiling Point | 1,500 °C (2,730 °F; 1,770 K) | wikipedia.org |
| Solubility in Water | Soluble | wikipedia.orgchemicalbook.com |
| Crystal Structure | Monoclinic | wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
63944-05-8 |
|---|---|
Molecular Formula |
ClHo- |
Molecular Weight |
200.38 g/mol |
IUPAC Name |
holmium;chloride |
InChI |
InChI=1S/ClH.Ho/h1H;/p-1 |
InChI Key |
DKSDRCGZIOTEPE-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Ho] |
Origin of Product |
United States |
Structural Elucidation and Solid State Characteristics of Holmium Chloride
Crystallographic Investigations of Holmium(III) Chloride
Holmium(III) chloride (HoCl₃) is an inorganic compound that most commonly exists in the +3 oxidation state. wikipedia.org In its solid state, it presents as yellow, hygroscopic crystals. wikipedia.orgchemicalbook.comfuncmater.com
Monoclinic Crystal System and Layered Structures (YCl₃-type)
Anhydrous holmium(III) chloride crystallizes in the monoclinic crystal system, belonging to the space group C2/m. wikipedia.orgchemicalbook.comresearchgate.net This structure is isostructural with yttrium trichloride (B1173362) (YCl₃) and aluminum trichloride (AlCl₃). wikipedia.orgresearchgate.netwikipedia.org The YCl₃-type structure is a layered arrangement where sheets of holmium and chlorine atoms are stacked along the c-axis. wikipedia.orgresearchgate.net This layered nature is a key characteristic of the heavier lanthanide trichlorides. wikipedia.org
Table 1: Crystallographic Data for Holmium(III) Chloride
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | wikipedia.orgchemicalbook.com |
| Space Group | C2/m | wikipedia.orgchemicalbook.comresearchgate.net |
| Structure Type | YCl₃ | wikipedia.orgresearchgate.netwikipedia.org |
| Lattice Constant a | 6.89 Å (689 pm) | researchgate.net |
| Lattice Constant b | 11.77 Å (1177 pm) | researchgate.net |
| Lattice Constant c | 6.39 nm | chemicalbook.com |
| Lattice Angle β | 110.8° | chemicalbook.com |
| Lattice Angle γ | 149.6° | researchgate.net |
Detailed Analysis of Ho³⁺ Coordination Environments
In the YCl₃-type structure, the holmium(III) cations (Ho³⁺) are octahedrally coordinated. researchgate.netmaterialsproject.org Each Ho³⁺ ion is surrounded by six chloride (Cl⁻) anions, forming [HoCl₆] octahedra. These octahedra share edges to form the two-dimensional layers. The coordination environment of the Ho³⁺ ion is a critical factor influencing the compound's magnetic and optical properties. In other complex structures, the coordination number of Ho³⁺ can vary. For instance, in holmium chloride complexes with organic ligands, eight-coordinate holmium centers have been observed. osti.govscispace.com
Interatomic Distances and Bond Angles in the Solid State
The interatomic distances and bond angles within the holmium(III) chloride crystal lattice are determined by the ionic radii of Ho³⁺ and Cl⁻ and the electrostatic interactions between them. The bond length is the distance at which the potential energy is at its lowest. ung.edu In the edge-sharing [HoCl₆] octahedra, the Y-Cl bond lengths in the isostructural YCl₃ are reported to be four shorter bonds at 2.66 Å and two longer ones at 2.67 Å. materialsproject.org The bond angles in an ideal octahedral geometry are 90° and 180°. However, slight distortions from the ideal geometry are common in solid-state structures, leading to variations in these angles.
Structural Characterization of Reduced Holmium Chlorides (e.g., Ho₅Cl₁₁)
Reduced holmium chlorides are intermediate phases between holmium(III) chloride and holmium metal. A notable example is Ho₅Cl₁₁, which has been structurally characterized. capes.gov.bracs.org This compound is isostructural with Dy₅Cl₁₁. acs.org The structural determination of these reduced phases is often challenging due to the difficulty in preparing single crystals. acs.org The study of these compounds is important for understanding the complex phase diagrams of rare earth metal-halide systems. acs.org
Crystal Structures of Holmium Chloride-Containing Mixed-Anion Compounds
Mixed-anion compounds, containing more than one type of anion, offer a pathway to new materials with tunable properties. rsc.orgrsc.org Holmium chloride can form such compounds, where chloride anions are present alongside other anions like oxide or telluride.
Holmium(III) Chloride Oxotellurates
Holmium(III) chloride oxotellurates are a class of mixed-anion compounds that have been synthesized and structurally investigated. researchgate.net An example is HoClTeO₃, which crystallizes in the orthorhombic space group Pnma. researchgate.net In this structure, the Ho³⁺ cation is seven-coordinate, surrounded by five oxide (O²⁻) and two chloride (Cl⁻) anions, forming a pentagonal bipyramid. researchgate.net These [HoO₅Cl₂] polyhedra interconnect to form chains. researchgate.net Another example is HoClTe₂O₅, where both seven- and eight-coordinate Ho³⁺ cations are present. researchgate.net The study of these complex structures provides insight into the versatile coordination chemistry of holmium.
Table 2: Crystallographic Data for Holmium(III) Chloride Oxotellurate (HoClTeO₃)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pnma | researchgate.net |
| Lattice Constant a | 730.25 pm | researchgate.net |
| Lattice Constant b | 696.54 pm | researchgate.net |
| Lattice Constant c | 905.18 pm | researchgate.net |
| Ho³⁺ Coordination Number | 7 | researchgate.net |
| Coordination Geometry | Pentagonal Bipyramid | researchgate.net |
Other Halide and Oxyhalide Structures
Beyond the primary chloride, holmium forms a series of other halide and oxyhalide compounds, each with distinct structural characteristics. The trihalides of holmium (HoF₃, HoBr₃, HoI₃) are all known compounds. wikipedia.org Holmium(III) bromide (HoBr₃) presents as a yellow, hygroscopic crystalline powder. chemicalbook.comwikipedia.org Holmium(III) iodide (HoI₃) forms yellow hexagonal crystals and is noted to have a crystal structure similar to that of bismuth(III) iodide. wikipedia.orgottokemi.com The iodide is highly hygroscopic and can be synthesized by the direct reaction of holmium metal with iodine. wikipedia.org
Holmium also forms stable oxyhalides, with holmium oxychloride (HoOCl) being a prominent example. HoOCl can be formed when hydrated holmium chloride is heated in the presence of air. chemicalbook.com Structural studies of rare-earth oxychlorides, including HoOCl, have shown that they typically adopt a tetragonal crystal structure. capes.gov.brrsc.org The structure of these lanthanide oxyhalides consists of well-separated halide-ion slabs, making them of interest for applications such as solid electrolytes. rsc.org
More complex structures involving holmium, chloride, and other elements have also been synthesized and characterized. For instance, the holmium(III) chloride oxotellurate(IV) (HoClTeO₃) was synthesized via a high-temperature reaction between holmium oxychloride (HoOCl) and tellurium dioxide (TeO₂). researchgate.net Structural analysis revealed an orthorhombic crystal system (space group Pnma) where the holmium ion is in a sevenfold coordination environment, bonded to five oxide and two chloride anions, forming a pentagonal bipyramid. researchgate.net
| Compound | Formula | Crystal System | Space Group | Notes | Reference |
|---|---|---|---|---|---|
| Holmium(III) Bromide | HoBr₃ | - | - | Yellow hygroscopic crystals. | chemicalbook.comwikipedia.org |
| Holmium(III) Iodide | HoI₃ | Hexagonal | - | Isostructural with Bismuth(III) Iodide. | wikipedia.orgottokemi.com |
| Holmium Oxychloride | HoOCl | Tetragonal | P4/nmm | Layered structure common for early lanthanides (La-Ho). | capes.gov.brrsc.org |
| Holmium(III) Chloride Oxotellurate(IV) | HoClTeO₃ | Orthorhombic | Pnma | Ho³⁺ is sevenfold coordinated by 5 O²⁻ and 2 Cl⁻ ions. | researchgate.net |
Advanced Structural Analysis Techniques
The precise determination of the atomic arrangement within holmium chloride and its related compounds relies on sophisticated analytical methods. Techniques such as X-ray and electron diffraction provide fundamental crystallographic data, while microscopy methods like AFM offer insights into surface features at the nanoscale.
X-ray diffraction is a cornerstone technique for elucidating the crystal structure of holmium chloride. Studies have confirmed that anhydrous holmium(III) chloride possesses a monoclinic crystal structure, belonging to the C2/m space group. chemicalbook.comwikipedia.org This structure is analogous to that of yttrium trichloride (YCl₃) and aluminum chloride (AlCl₃). researchgate.netwikipedia.org Powder XRD data has been used to determine the lattice parameters for HoCl₃. researchgate.net
Synchrotron X-ray diffraction, a more powerful variant of the technique, has been employed in studies of related holmium compounds to investigate magnetic ordering and pressure-induced structural changes. aps.orgaps.org For example, XRD analysis is crucial in characterizing intermetallic holmium compounds formed in chloride melts and in the synthesis of complex garnet ferrites containing holmium. mdpi.comresearchgate.net Similarly, X-ray diffraction studies of holmium(III) iodide have confirmed its hexagonal crystal system. iaea.org
Electron diffraction has also been utilized, particularly for studying gaseous molecules. The molecular structure of holmium tribromide (HoBr₃) in the vapor phase has been investigated using this method, providing data on the geometry of the isolated molecules. researcher.life
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | chemicalbook.comwikipedia.org |
| Space Group | C2/m | chemicalbook.com |
| Structure Type | YCl₃ / AlCl₃ | wikipedia.org |
| Lattice Constant a | 0.685 nm | chemicalbook.com |
| Lattice Constant b | 1.185 nm | chemicalbook.com |
| Lattice Constant c | 0.639 nm | chemicalbook.com |
| Lattice Angle β | 110.8° | chemicalbook.com |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that generates a three-dimensional profile of a sample's surface by "feeling" it with a mechanical probe. wikipedia.orgazom.com This method is invaluable for examining surface topography, roughness, and the arrangement of molecules on a substrate at the nanometer scale. azom.com
While specific AFM studies focusing exclusively on holmium chloride are not widespread, the technique's application to related holmium-containing materials demonstrates its utility. For instance, AFM has been used to characterize the surface morphology of holmium-doped zinc oxide (ZnO) thin films. researchgate.net Those studies revealed that the doped films were dense, free of cracks, and had a lower surface roughness (1.2 nm) compared to undoped ZnO films (2.1 nm). researchgate.net AFM has also been instrumental in probing the magnetic properties and spin-mixing at the interface of holmium thin films in contact with superconductors. researchgate.net
For holmium chloride, AFM could be applied to visualize the growth of crystalline thin films, identify surface defects, and determine grain size and boundary characteristics. It would allow for the direct observation of how synthesis conditions affect the surface morphology and could provide insights into the initial stages of hydration or oxidation by imaging changes in surface texture upon exposure to atmosphere. The ability of AFM to operate in various environments makes it suitable for in-situ studies of processes occurring at the holmium chloride surface. rsc.orgrsc.org
Phase Transitions and Structural Transformations Involving Holmium Chloride
The crystal structure of holmium chloride and its related compounds can be altered by external conditions such as temperature and pressure, leading to phase transitions and structural transformations.
Temperature has a significant effect on the state of holmium chloride. The hydrated form, holmium(III) chloride hexahydrate (HoCl₃·6H₂O), is thermally unstable and begins to lose its water of crystallization at a relatively low temperature of 64°C. wikipedia.org
Anhydrous holmium(III) chloride exhibits much higher thermal stability. It melts at approximately 718-720°C and subsequently boils at 1500°C. chemicalbook.comwikipedia.org While detailed studies on solid-state phase transitions in anhydrous HoCl₃ at temperatures below its melting point are not extensively documented, the investigation of such phenomena typically employs techniques like Differential Scanning Calorimetry (DSC) and temperature-dependent X-ray diffraction. researchgate.net These methods can detect changes in heat flow and crystal structure, respectively, which are indicative of a phase transition. researchgate.netaps.org For other complex materials, these techniques have successfully mapped out transitions between different crystalline phases as a function of temperature. semi.ac.cnnih.govnih.gov
Applying high pressure can induce significant changes in the crystal structure of holmium-containing chlorides. Research on the double perovskite Cs₂NaHoCl₆ provides a clear example of this phenomenon. mdpi.com Using in-situ high-pressure fluorescence spectroscopy and density functional theory (DFT) calculations, a reversible structural phase transition was observed in the pressure range of 6.9–7.9 GPa. mdpi.com
Geometric optimization calculations within the study showed that as pressure increases, the bond lengths and crystal volume decrease. mdpi.com Specifically, both the Ho-Cl and Na-Cl bonds gradually shorten with rising pressure, leading to the structural transformation. mdpi.com This behavior, where pressure alters bond lengths and angles to favor a more compact crystal packing, is a known phenomenon in various crystalline solids, including other rare-earth compounds and organometal halide perovskites. researchgate.netnih.gov
| Parameter | Observation | Reference |
|---|---|---|
| Phase Transition Pressure | Reversible transition occurs at ~6.9–7.9 GPa. | mdpi.com |
| Effect on Bond Lengths | Ho-Cl and Na-Cl bond lengths decrease with increasing pressure. | mdpi.com |
| Effect on Fluorescence | A significant enhancement in fluorescence intensity accompanies the phase transition. | mdpi.com |
| Investigative Techniques | High-pressure fluorescence spectroscopy, Density Functional Theory (DFT). | mdpi.com |
Solution Chemistry and Speciation of Holmium Chloride
Aqueous Solution Equilibria of Holmium(III) Ions
In aqueous solutions, the holmium(III) ion is hydrated, forming a well-defined hydration sphere. The primary species is the aqua ion, [Ho(H₂O)ₙ]³⁺, where 'n' is the coordination number. The chemistry of this hydrated ion is characterized by hydrolysis reactions and complexation with available anions, such as chloride.
The hydrated holmium(III) ion, [Ho(H₂O)ₙ]³⁺, acts as a weak acid, undergoing hydrolysis to produce hydroxo complexes and releasing protons into the solution. This process can be represented by the following general equilibrium:
[Ho(H₂O)ₙ]³⁺ + mH₂O ⇌ [Ho(OH)ₘ(H₂O)ₙ₋ₘ]⁽³⁻ᵐ⁾⁺ + mH₃O⁺
The extent of hydrolysis is dependent on the pH of the solution. As the pH increases, the equilibrium shifts towards the formation of polynuclear hydroxo complexes and eventually leads to the precipitation of holmium hydroxide (B78521), Ho(OH)₃.
The first hydrolysis constant (β*₁) for the formation of [Ho(OH)]²⁺ has been determined using various techniques, including spectrophotometry and potentiometry. These studies are crucial for understanding the behavior of holmium in natural and industrial aqueous systems. The hydrolysis constants are influenced by factors such as ionic strength and temperature.
A study conducted at 303 K determined the first hydrolysis constants of trivalent holmium in 2 M sodium perchlorate (B79767) (NaClO₄) and 2 M sodium chloride (NaCl) solutions. The obtained values highlight the influence of the background electrolyte on the hydrolysis equilibrium.
First Hydrolysis Constants of Ho(III) at 303 K
| Ionic Medium | log *β₁ |
|---|---|
| 2 M NaClO₄ | -8.02 ± 0.05 |
| 2 M NaCl | -8.16 ± 0.04 |
Data sourced from a 2015 study on the hydrolysis of trivalent holmium. nist.gov
UV-Vis spectrophotometry is a valuable tool for investigating the speciation of Ho³⁺ in aqueous solutions. The f-f electronic transitions of the holmium(III) ion are sensitive to changes in its coordination environment. By monitoring the changes in the absorption spectra as a function of solution parameters like pH or ligand concentration, it is possible to identify different species and determine their stability constants.
For instance, the hydrolysis of Ho³⁺ has been studied by titrating a solution of holmium(III) with a base and recording the corresponding changes in the UV-Vis absorption spectra. The appearance of isosbestic points in the spectra indicates the presence of a two-species equilibrium, allowing for the calculation of the hydrolysis constant. The absorption bands of holmium, particularly in the UV region, are utilized for these quantitative analyses.
Potentiometric titrations, typically employing a pH-sensitive electrode, are a classic and powerful method for studying the complexation of metal ions, including Ho³⁺. This technique involves monitoring the change in the potential of an electrode as a titrant (e.g., a standard base or a ligand solution) is added to the holmium chloride solution.
The data from potentiometric titrations can be used to determine the stability constants of various complexes formed in solution, including hydroxo and chloro complexes. By analyzing the titration curve, which plots pH versus the volume of titrant added, one can deduce the stoichiometry and stability of the formed species. Computer programs such as SUPERQUAD are often used to analyze the complex titration data and refine the stability constants. This method has been successfully applied to determine the first hydrolysis constant of Ho(III), yielding results that are in good agreement with those obtained by spectrophotometry. nist.gov
The ionic strength of an aqueous solution significantly affects the thermodynamic and kinetic parameters of reactions involving charged species, including the hydrolysis and complexation of Ho³⁺. Changes in ionic strength alter the activity coefficients of the ions, thereby shifting the position of chemical equilibria.
Studies on the hydrolysis of holmium(III) have demonstrated that the hydrolysis constants are dependent on the ionic strength of the medium. For example, the first hydrolysis constant of Ho³⁺ was found to be different in 2 M NaClO₄ compared to 2 M NaCl, indicating that both the ionic strength and the nature of the background electrolyte play a role. nist.gov Generally, an increase in ionic strength will influence the stability of the formed complexes, a factor that must be carefully controlled and accounted for in speciation studies.
In an aqueous solution of holmium chloride, the chloride ions can interact with the hydrated holmium(III) ions to form chloro complexes, [HoClₓ(H₂O)ₙ₋ₓ]⁽³⁻ˣ⁾⁺. The nature of this interaction can be categorized as either inner-sphere or outer-sphere complexation.
Inner-sphere complexes involve the direct bonding of the chloride ion to the holmium(III) ion, with the displacement of a water molecule from the primary hydration shell.
Outer-sphere complexes , on the other hand, are characterized by the holmium(III) ion and the chloride ion remaining separated by at least one layer of water molecules, with the interaction being primarily electrostatic.
The tendency to form inner-sphere versus outer-sphere complexes is related to the basicity of the ligand. For lanthanides, ligands with a corresponding acid having a pKa value around zero or higher tend to form inner-sphere complexes. Given that the pKa of hydrochloric acid (HCl) is significantly negative, the interaction between Ho³⁺ and Cl⁻ in aqueous solution is expected to be predominantly of the outer-sphere type. However, some degree of inner-sphere complexation can occur, and the equilibrium between the two types of complexes is influenced by factors such as the chloride concentration and the nature of the medium.
Holmium Chloride Behavior in Non-Aqueous Solvents
The chemistry of holmium chloride in non-aqueous solvents is of interest for various applications, including synthesis and materials science. The behavior of HoCl₃ in these media is governed by the solvent's properties, such as its polarity, donor number, and steric factors, which influence the solubility, solvation, and speciation of the holmium(III) ion.
Holmium chloride is known to be soluble in polar organic solvents like ethanol (B145695). researchgate.net In such solvents, the water molecules of the hydration sphere are replaced by solvent molecules, leading to the formation of solvated species. The nature and stability of these solvates depend on the coordinating ability of the solvent.
For instance, in alcoholic solutions, it is expected that holmium chloride exists as solvated species where alcohol molecules are coordinated to the Ho³⁺ ion. The chloride ions may also be part of the coordination sphere or exist as counter-ions, depending on the solvent's dielectric constant and the concentration of the salt.
While specific spectroscopic studies on the detailed speciation of holmium chloride in many non-aqueous solvents are not extensively documented, analogies can be drawn from studies of other lanthanide chlorides. For example, a study on the speciation of lanthanum(III) chloride in acetonitrile (B52724) (MeCN), a polar aprotic solvent, revealed the formation of mixed complexes of the type [LaClₓ(MeCN)z]⁽³⁻ˣ⁾⁺. It was found that the coordination number of the lanthanum ion decreases as the number of coordinated chloride ions increases. A similar trend can be anticipated for holmium(III) chloride in acetonitrile.
The solvation of lanthanide ions, including holmium(III), in N,N-dimethylformamide (DMF), another polar aprotic solvent, has been studied. In DMF, lanthanoid(III) ions typically exhibit coordination numbers between eight and nine. This suggests that in a solution of holmium chloride in DMF, the dominant species would be solvated by DMF molecules, with the possibility of chloride ions also entering the coordination sphere to form chloro-DMF complexes.
The table below provides a summary of the solubility of holmium chloride hexahydrate in 96.8% ethanol at various temperatures.
Solubility of Holmium Chloride Hexahydrate in 96.8% Ethanol
| Temperature (°C) | Solubility (g HoCl₃·6H₂O / 100 g solvent) |
|---|---|
| 20 | 31.05 |
| 30 | 31.96 |
| 40 | 33.19 |
| 50 | 34.49 |
| 60 | 35.93 |
Data adapted from a compilation of solubility data.
Solvation and Complexation in Organic Solvents (e.g., Alcohols, Acetonitrile, Dimethylformamide)
The solvation and complexation of holmium chloride in organic solvents are dictated by the nature of the solvent, its polarity, and its coordinating ability. Holmium(III) ions (Ho³⁺), as hard Lewis acids, favor interactions with hard donor atoms like oxygen and nitrogen, which are common in organic solvents. wikipedia.org
In alcoholic solvents such as ethanol, holmium chloride is readily soluble. mx-rareearth.com Studies on the solubility of holmium chloride hexahydrate (HoCl₃·6H₂O) in ethanol have shown that the solid phase in equilibrium with the saturated solution remains the hexahydrate at various temperatures, indicating that ethanol does not displace the water of hydration in the solid crystal structure. nist.gov The solubility demonstrates a dependence on temperature, as detailed in the table below.
| Temperature (°C) | Solubility (g/100g Ethanol) |
|---|---|
| 20 | 15.8 |
| 40 | 18.1 |
| 60 | 20.8 |
In acetonitrile (AN), a polar aprotic solvent, lanthanide ions like Ho³⁺ can form complex species. nih.govst-andrews.ac.uk While specific studies on holmium chloride are limited, research on the analogous lanthanum(III) chloride shows that the coordination number of the metal ion decreases as more chloride ions are introduced into the coordination sphere. nih.govst-andrews.ac.uk It is likely that Ho³⁺ in acetonitrile forms solvated complexes such as [Ho(AN)ₓ]³⁺, which can then undergo stepwise substitution by chloride ions to form various chloro-complexes, for example, [HoCl(AN)ₙ]²⁺ and [HoCl₂(AN)ₘ]⁺. nih.govmdpi.com The substitution of solvent molecules by chloride anions is a common phenomenon in coordination chemistry involving acetonitrile. mdpi.com
Dimethylformamide (DMF) is a highly polar aprotic solvent known for its strong coordinating ability. wikipedia.org DMF is frequently used as a solvent for reactions involving metal salts and is known to act not only as a solvent but also as a reductant, stabilizer, and even a reagent, forming Vilsmeier-type reagents. wikipedia.orgnih.gov Given these properties, holmium chloride dissolved in DMF is expected to form stable solvate complexes where DMF molecules coordinate directly to the Ho³⁺ ion through the oxygen atom. The versatility of DMF suggests that the resulting solution chemistry could be complex, potentially involving the formation of various solvated species. nih.gov
Interactions with Organic Ligands and Solvents
Holmium chloride serves as a precursor for the synthesis of a variety of coordination complexes with organic ligands. These interactions are driven by the Lewis acidic nature of the Ho³⁺ ion and the presence of donor atoms (typically O or N) in the organic molecules. wikipedia.orgnih.gov
A notable example is the complexation of HoCl₃ with tributylphosphate (TBP), an organophosphorus ligand. Research has been conducted to establish the nature of the complexation between these two species in solution, which is relevant for solvent extraction processes. nist.gov
Furthermore, holmium(III) ions can be incorporated into complex organic structures to create materials with specific optical properties. acs.orgnih.gov In these systems, a light-harvesting organic chromophore, or "sensitizer," absorbs light and efficiently transfers the energy to the nearby holmium ion. acs.orgnih.gov This process, known as the antenna effect, enhances the otherwise weak emission of the lanthanide ion. nih.gov For instance, organic complexes involving ligands such as F-TPIP⁻ (a perfluorinated ligand) have been investigated to coordinate with Ho³⁺ to minimize vibrational quenching from the environment and enhance emission in the near-infrared spectrum. nih.gov
Holmium ions also form complexes with aminophenol donor ligands, leading to the formation of novel molecular architectures with interesting magnetic properties. The interaction with these multidentate ligands, which can offer both nitrogen and oxygen donor sites, results in stable complexes where the geometry is dictated by the ligand's structure and the coordination preferences of the Ho³⁺ ion. nih.gov
Electrochemistry and Speciation in Molten Salt Electrolytes
High-temperature molten salts, particularly eutectic mixtures of alkali chlorides like lithium chloride-potassium chloride (LiCl-KCl) and sodium chloride-potassium chloride (NaCl-KCl), are effective media for the electrochemical processing of rare earth elements, including holmium. mdpi.combyu.eduiaea.org These molten salts provide a wide electrochemical window and high ionic conductivity, facilitating the reduction of metal ions to their metallic state. iaea.org
Behavior of Holmium Ions in Molten Chloride Melts
In molten chloride salts, holmium(III) ions are solvated by chloride ions (Cl⁻) to form complex anions. The predominant species is generally considered to be the hexachloro-complex, [HoCl₆]³⁻, where the holmium ion has a coordination number of six. ustb.edu.cn This is consistent with studies of other lanthanides in similar melts; for example, the coordination number of samarium (Sm³⁺) coordinated by Cl⁻ in a LiCl-KCl melt was found to be approximately 6.5. ustb.edu.cn The structure and stability of these complexes are crucial as they directly influence the electrochemical properties of the system, such as the reduction potential and the mechanism of electrodeposition. elsevierpure.com The concentration of holmium chloride in the melt is a key parameter, with studies often conducted in ranges of 0.5 to 2.5 mol%. mdpi.com
Electrochemical Reduction Mechanisms of Ho³⁺ in High-Temperature Media
The electrochemical reduction of Ho³⁺ ions in molten chloride electrolytes is the fundamental process for the electrowinning of holmium metal and its alloys. mdpi.com The mechanism of this reduction can vary significantly depending on the nature of the cathode (inert vs. reactive).
On an inert electrode, such as tungsten, the reduction of holmium ions in a KCl-NaCl melt at 973 K occurs in a single, well-defined step. mdpi.com This process involves the direct transfer of three electrons to the holmium ion to deposit holmium metal on the cathode surface. mdpi.com
Ho³⁺ + 3e⁻ → Ho(s)
Cyclic voltammetry studies show a distinct reduction wave for this reaction in the potential region of -1.8 V to -2.0 V (vs. a chlorine reference electrode). mdpi.com
For example, during the co-reduction of holmium and nickel ions, the formation of various Ho-Ni intermetallic compounds, such as HoNi, HoNi₃, and HoNi₅, has been observed. mdpi.com Similarly, when holmium is deposited onto a cobalt-coated electrode, the depolarization is associated with the formation of holmium-cobalt intermetallics. mdpi.com This principle is used in electrochemical extraction processes to achieve high separation efficiency. scite.ai Potentiostatic and galvanostatic electrolysis techniques are employed to extract holmium from the molten salt by depositing it onto a reactive cathode to form these intermetallic phases. scite.ai
| Melt System | Temperature (K) | Cathode | Observed Process | Potential Range (vs. Cl₂/Cl⁻) | Reference |
|---|---|---|---|---|---|
| KCl-NaCl-HoCl₃ | 973 | Tungsten (Inert) | Direct reduction of Ho³⁺ | -1.8 V to -2.0 V | mdpi.com |
| LiCl-KCl-HoCl₃ | 773 - 893 | Copper (Reactive) | Reductive alloying (depolarization) | More positive than on inert cathode | scite.ai |
| KCl-NaCl-HoCl₃-CoCl₂ | 973 | Cobalt (Reactive) | Formation of Ho-Co intermetallics | Shift to more positive potentials | mdpi.com |
| KCl-NaCl-HoCl₃-NiCl₂ | 973 | Nickel (Reactive) | Formation of Ho-Ni intermetallics | Shift to more positive potentials | mdpi.com |
Spectroscopic Analysis and Advanced Characterization of Holmium Chloride Systems
Electronic Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic structure and transitions within holmium chloride systems.
The UV-Visible absorption spectrum of holmium(III) ions is characterized by a series of sharp, narrow absorption bands. These bands arise from intra-configurational f-f electronic transitions, which are formally forbidden by the Laporte rule but gain intensity through vibronic coupling and interactions with the crystal field. The absorption spectra of holmium ions have been studied in various media, including aqueous solutions and crystalline hosts. researchgate.netresearchgate.net
In aqueous solutions of holmium chloride, distinct absorption bands are observed across the UV-Vis range. researchgate.net For instance, a 4% solution of holmium oxide in perchloric acid exhibits characteristic peaks at wavelengths such as 241.5, 279.2, 287.5, 333.8, 360.9, 418.8, 445.8, 453.7, 460.2, 536.5, and 637.7 nm when measured with a 1.0 nm spectral bandwidth. bioglobax.comhellma.comnist.gov The positions and intensities of these absorption bands are sensitive to the local environment of the Ho³⁺ ion, including the coordination number and the nature of the surrounding ligands. The Judd-Ofelt theory is a powerful tool used to analyze the intensities of these f-f transitions and to calculate important spectroscopic parameters. mdpi.comhalide-crylink.com
The absorption spectrum of Ho³⁺ doped into a SrLaGaO₄ crystal shows several absorption lines corresponding to transitions from the ⁵I₈ ground state to various excited states. mdpi.com The Judd-Ofelt intensity parameters (Ωλ) derived from these spectra provide information about the interaction of the Ho³⁺ ion with its environment. For Ho³⁺ in SrLaGaO₄, these parameters were determined to be Ω₂ = 1.25 × 10⁻²⁰ cm⁻¹, Ω₄ = 0.42 × 10⁻²⁰ cm⁻¹, and Ω₆ = 1.80 × 10⁻²⁰ cm⁻¹. mdpi.com Similarly, for Ho³⁺ in a YAP crystal, the Judd-Ofelt parameters were calculated as Ω₂,eff = 1.194 × 10⁻²⁰ cm², Ω₄,eff = 3.12 × 10⁻²⁰ cm², and Ω₆,eff = 1.856 × 10⁻²⁰ cm². halide-crylink.com These parameters are crucial for predicting the radiative properties of the material.
Table 1: Judd-Ofelt Intensity Parameters for Ho³⁺ in Different Host Crystals
| Host Crystal | Ω₂ (× 10⁻²⁰ cm²) | Ω₄ (× 10⁻²⁰ cm²) | Ω₆ (× 10⁻²⁰ cm²) | Reference |
| SrLaGaO₄ | 1.25 | 0.42 | 1.80 | mdpi.com |
| YAP | 1.194 | 3.12 | 1.856 | halide-crylink.com |
| K₂LaCl₅ | 0.72 | 1.71 | 1.48 | osti.gov |
Holmium chloride complexes exhibit characteristic luminescence, with emission bands spanning the visible to the near-infrared (NIR) and mid-infrared (mid-IR) regions. The excitation and emission spectra are highly dependent on the host matrix and the specific ligands coordinated to the Ho³⁺ ion. mdpi.comacs.org
The luminescence of Ho³⁺ can be sensitized by organic ligands, which absorb energy and transfer it to the lanthanide ion. mdpi.com This "antenna effect" enhances the emission intensity. For example, in mononuclear Ho³⁺ complexes with β-diketonate anions, excitation into the ligand's π → π* transition band leads to characteristic Ho³⁺ emission. mdpi.com In these complexes, a strong emission band is observed in the visible region at approximately 661 nm, along with several bands in the NIR region. mdpi.com The NIR emissions include transitions such as ⁵F₅ → ⁵I₇ around 973 nm, ⁵I₆ → ⁵I₈ around 1179 nm, and ⁵F₅ → ⁵I₆ around 1474 nm. mdpi.com
The host material significantly influences the luminescence properties. In low-phonon-energy hosts like K₂LaCl₅, efficient mid-IR emission can be achieved. osti.govspiedigitallibrary.orgosti.gov For Ho³⁺ doped in K₂LaCl₅, pumping at around 900 nm results in IR emissions centered at approximately 1660 nm (⁵I₅ → ⁵I₇), 1995 nm (⁵I₇ → ⁵I₈), and 3900 nm (⁵I₅ → ⁵I₆). osti.govspiedigitallibrary.org The low phonon energy of the host minimizes non-radiative decay, leading to efficient luminescence. osti.gov
In some cases, the luminescence of Ho³⁺ can be weak due to re-absorption effects, where the emitted photons are re-absorbed by other Ho³⁺ ions. This phenomenon is prominent in concentrated materials but can be mitigated by magnetic dilution, for instance, by co-doping with Y³⁺ ions. rsc.org
Table 2: Emission Wavelengths and Transitions for Ho³⁺ in Various Systems
| Host/Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition | Reference |
| [Ho(btfa)₃(phen)] | 367 | 661 | Visible | mdpi.com |
| [Ho(btfa)₃(phen)] | 367 | 973 | ⁵F₅ → ⁵I₇ | mdpi.com |
| [Ho(btfa)₃(phen)] | 367 | 1179 | ⁵I₆ → ⁵I₈ | mdpi.com |
| [Ho(btfa)₃(phen)] | 367 | 1474 | ⁵F₅ → ⁵I₆ | mdpi.com |
| Ho:K₂LaCl₅ | ~900 | ~1660 | ⁵I₅ → ⁵I₇ | osti.govspiedigitallibrary.org |
| Ho:K₂LaCl₅ | ~900 | ~1995 | ⁵I₇ → ⁵I₈ | osti.govspiedigitallibrary.org |
| Ho:K₂LaCl₅ | ~900 | ~3900 | ⁵I₅ → ⁵I₆ | osti.govspiedigitallibrary.orgosti.gov |
| Ho(F-TPIP)₃ | 450 | ~2000 | ⁵I₇ → ⁵I₈ | acs.org |
Fluorescence lifetime is a critical parameter that reflects the dynamics of the excited states of the Ho³⁺ ion. It is sensitive to the local environment and can be influenced by factors such as concentration quenching and energy transfer processes.
The fluorescence lifetimes of various excited states of Ho³⁺ have been measured in different host materials. mdpi.comunesp.braip.org For instance, in Ho³⁺-doped SrLaGaO₄, the lifetimes of the ³D₃, ⁵S₂, ⁵F₅, ⁵I₆, and ⁵I₇ manifolds were determined to be 35 µs, 98 µs, 6 µs, 1 ms (B15284909), and 4 ms, respectively, at 300 K. mdpi.com In low-phonon-energy hosts like K₂LaCl₅, the non-radiative decay rates are significantly reduced, leading to longer lifetimes. The lifetime of the ⁵I₅ excited state in Ho:K₂LaCl₅ was measured to be approximately 7.8 ms at room temperature, which is close to the calculated radiative lifetime, indicating high quantum efficiency. osti.govosti.gov
Concentration plays a crucial role in the fluorescence lifetime. In holmium-doped silica (B1680970) fibers, the lifetime of the ⁵I₇ level decreases with increasing Ho³⁺ concentration due to processes like energy transfer up-conversion and cross-relaxation. spiedigitallibrary.orgscispace.com The lifetime of excited holmium ion pairs has been determined to be around 0.4 µs from time-resolved fluorescence measurements. researchgate.net
Table 3: Fluorescence Lifetimes of Ho³⁺ Excited States in Different Environments
| Host Material | Excited State | Lifetime | Reference |
| SrLaGaO₄ | ³D₃ | 35 µs | mdpi.com |
| SrLaGaO₄ | ⁵S₂ | 98 µs | mdpi.com |
| SrLaGaO₄ | ⁵F₅ | 6 µs | mdpi.com |
| SrLaGaO₄ | ⁵I₆ | 1 ms | mdpi.com |
| SrLaGaO₄ | ⁵I₇ | 4 ms | mdpi.com |
| K₂LaCl₅ | ⁵I₅ | 7.8 ms | osti.govosti.gov |
| Ho:YAP | ⁵I₅ | 0.103 ms | halide-crylink.com |
| Ho(F-TPIP)₃ | ⁵I₇ | 11 µs | acs.org |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the coordination environment of the holmium ion and the vibrational modes of the ligands and the crystal lattice.
FT-IR spectroscopy is a powerful tool for characterizing the coordination of ligands to the holmium ion. The vibrational frequencies of the ligand are sensitive to coordination, and shifts in these frequencies can provide evidence for complex formation.
In a holmium-β-cyclodextrin complex, the IR spectrum shows characteristic bands of the β-cyclodextrin molecule, with some shifts and changes in intensity upon complexation with holmium. scirp.org This indicates the interaction between the holmium ion and the cyclodextrin. Similarly, in a holmium-metal-organic framework (MOF) synthesized with 5-sulfosalicylic acid, the IR spectrum shows a strong broad vibration peak around 3353 cm⁻¹ attributed to the ν(O-H) stretching vibration of coordinated water molecules. researchgate.net The absence of certain peaks from the free ligand and the appearance of new bands corresponding to the carboxylate groups confirm the coordination to the holmium center. researchgate.net
In holmium complexes with β-diketonate ligands, the IR spectra show characteristic bands for the ligands, which can be used to confirm the formation of the desired complexes. mdpi.com For a holmium-based MOF using the BDC linker, sharp peaks at 716 and 652 cm⁻¹ are attributed to vibrations of the holmium nodes surrounded by oxygen atoms from the carboxylate groups of the linker and hydroxyl groups of ethanol (B145695). researchgate.net
Raman spectroscopy is complementary to FT-IR and is particularly useful for studying the low-frequency lattice modes and the symmetric vibrations of molecules. hellma.comhoriba.com
In aqueous solutions of holmium perchlorate (B79767), a strongly polarized Raman band is observed at 387 cm⁻¹, which is assigned to the totally symmetric breathing mode (ν₁ Ln–O) of the hydrated holmium ion, [Ho(H₂O)₈]³⁺. mdpi.com The position of this band is indicative of the strength of the metal-oxygen bond. In holmium chloride solutions, Raman spectroscopy has been used to detect the formation of inner-sphere chloro-complexes. mdpi.comnih.gov
For solid holmium-containing compounds, Raman spectroscopy can provide a molecular fingerprint. In the case of a holmium-β-cyclodextrin complex, the Raman spectrum is distinctly different from the spectra of the individual components, confirming the formation of the inclusion complex. scirp.orgresearchgate.net In the elpasolite Cs₂NaHoCl₆, the Raman spectra of the solid indicate that the internal vibrational modes of the [HoCl₆]³⁻ octahedra are transferred into the melt, suggesting the persistence of these complex ions in the liquid state. researchgate.net Raman spectroscopy has also been used to verify the presence of isolated [TeO₃]²⁻ units in the crystal structure of holmium(III) chloride oxotellurate(IV) (HoClTeO₃). researchgate.net
Table 4: Characteristic Raman Peaks for Holmium Chloride Systems
| System | Wavenumber (cm⁻¹) | Assignment | Reference |
| [Ho(H₂O)₈]³⁺(aq) | 387 | ν₁ Ho–O breathing mode | mdpi.com |
| Cs₂NaHoCl₆ (solid) | 122 | ν₅ (F₂g) of [HoCl₆]³⁻ | researchgate.net |
| Cs₂NaHoCl₆ (solid) | 226 | ν₂ (E_g) of [HoCl₆]³⁻ | researchgate.net |
| Cs₂NaHoCl₆ (solid) | 282 | ν₁ (A₁g) of [HoCl₆]³⁻ | researchgate.net |
X-ray Based Spectroscopic Techniques
X-ray based spectroscopic methods are powerful tools for probing the electronic structure and local atomic environment of materials. In the context of holmium chloride systems, these techniques provide critical data on elemental composition, oxidation states, and coordination geometries.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical or electronic state of the elements within a material. wikipedia.org When a sample is irradiated with a beam of X-rays, core-level electrons are emitted, and their kinetic energy is measured. cnrs.fr The binding energy of these electrons is characteristic of the element and its oxidation state. wikipedia.orgcnrs.fr
For holmium compounds, XPS analysis typically focuses on the Ho 4d region to identify the element and its oxidation state. aip.orgnih.gov Holmium is generally found in the +3 oxidation state in its compounds, including holmium chloride. wikipedia.org The XPS spectrum of Ho(III) is characterized by specific binding energies for the Ho 4d₅/₂ and Ho 4d₃/₂ spin-orbit components. For instance, in holmium-doped iron oxide nanoparticles, peaks observed at binding energies of 160.5 eV (Ho 4d₅/₂) and 162.7 eV (Ho 4d₃/₂) are characteristic of the Ho³⁺ state. nih.gov
A significant challenge in the XPS analysis of metallic holmium and its compounds is the high reactivity of the surface, which readily oxidizes in air to form a native oxide layer. aip.orgxpsdatabase.net This necessitates careful sample handling and often in-situ cleaning, for example, by ion etching, to study the pure material. xpsdatabase.net The analysis of XPS spectra for lanthanides like holmium can be complex due to multiplet splitting, which arises from the coupling of the core-hole with the partially filled 4f orbitals. aip.org
| Species/Compound | Core Level | Binding Energy (eV) | Reference |
|---|---|---|---|
| Holmium-doped Fe₃O₄ | Ho 4d₅/₂ | 160.5 | nih.gov |
| Holmium-doped Fe₃O₄ | Ho 4d₃/₂ | 162.7 | nih.gov |
| Metallic Holmium (Ho⁰) | Ho 4d₅/₂ | ~159 | xpsdatabase.net |
Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element in a material. mat-cs.comkyoto-u.ac.jp It analyzes the fine oscillations on the high-energy side of an X-ray absorption edge, which result from the scattering of the ejected photoelectron by neighboring atoms. kyoto-u.ac.jp This provides information on bond distances, coordination numbers (CN), and the identity of the neighboring atoms. mat-cs.comesrf.fr
In aqueous solutions of holmium chloride, EXAFS studies reveal that the Ho³⁺ ion is primarily coordinated by water molecules. nih.govakjournals.com For heavy lanthanides like holmium, the total coordination number in aqueous solution is typically around 8. akjournals.com The formation of inner-sphere complexes, where a chloride ion directly binds to the holmium ion, generally occurs only at high concentrations of chloride. nih.gov At lower chloride concentrations, outer-sphere ion pairs are more common. nih.gov
A study on a specific holmium complex, [Ho(phen)₂(H₂O)₂(Cl)₂]Cl·H₂O, used Ho L₃-edge EXAFS to determine the local structure around the holmium center. researchgate.net The analysis confirmed the coordination of holmium by oxygen, nitrogen, and chlorine atoms in its first coordination shell and provided precise bond lengths and coordination numbers. researchgate.net
| Scattering Atom | Coordination Number (CN) | Bond Distance (Å) |
|---|---|---|
| Oxygen (from H₂O) | 2 | 2.34 |
| Nitrogen (from phen) | 4 | 2.50 |
| Chlorine (inner sphere) | 2 | 2.70 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For systems containing paramagnetic ions like Ho³⁺, the NMR spectra are significantly influenced by the unpaired electrons, leading to unique applications and challenges.
Evans' method is an NMR-based technique for measuring the magnetic susceptibility of paramagnetic substances in solution. mmu.ac.ukmsu.edu The method relies on the principle that a paramagnetic solute alters the bulk magnetic susceptibility of the solution, causing a chemical shift in the resonance frequency of an inert reference compound (e.g., tert-butanol). rsc.org
The experiment typically involves a coaxial NMR tube, with the solution of the paramagnetic holmium compound and the reference in the outer tube, and the pure solvent with the reference in the inner capillary. rsc.org The difference in the chemical shift (Δf) of the reference signal between the two compartments is directly proportional to the change in the solution's magnetic susceptibility. msu.eduacs.org This allows for the calculation of the molar magnetic susceptibility (χₘ) and the effective magnetic moment (μ_eff) of the holmium complex. msu.eduumb.edu This technique has been successfully applied to determine the magnetic properties of holmium-containing paramagnetic ionic liquids, which have shown some of the highest magnetic susceptibilities reported for mononuclear ionic liquids. acs.org
Solid-state NMR (ssNMR) is a powerful technique for characterizing the atomic-level structure of solid materials, including both crystalline and disordered systems. preprints.org It provides information on local environments, connectivity, and dynamics that can be inaccessible to other methods. preprints.orgnih.gov
The application of ssNMR to paramagnetic compounds containing lanthanides like holmium is challenging. cam.ac.ukacs.org The strong magnetic moment of the Ho³⁺ ion (which has the highest magnetic moment of any naturally occurring element) and the presence of unpaired 4f electrons cause large paramagnetic shifts and significant line broadening in the NMR spectra. wikipedia.orgrsc.org These effects can sometimes make resonances difficult to detect or interpret. rsc.org
Despite these challenges, ssNMR can provide valuable structural insights. acs.org The large paramagnetic shifts are highly sensitive to the geometric arrangement of atoms around the holmium ion. By analyzing the complex lineshapes and shifts, information about the local structure and symmetry of the holmium site can be deduced. acs.orgrsc.org Techniques like magic-angle spinning (MAS) are employed to average out some of the anisotropic interactions and improve spectral resolution. nih.gov
In complexes with paramagnetic ions like Ho³⁺, the ³¹P NMR signals are subject to large hyperfine interactions, resulting in significant paramagnetic shifts that can span thousands of ppm. nih.govchemrxiv.org While this complicates the spectra, it also makes the chemical shift extremely sensitive to the electronic structure and geometry of the complex. For example, in studies of isostructural series of lanthanide tris-silylphosphide complexes, paramagnetically broadened ³¹P NMR spectra were observed, with the chemical shifts varying systematically across the lanthanide series. nih.govchemrxiv.org Analysis of these shifts, both in solution and in the solid state, can yield detailed information on the structure and bonding within these coordination compounds. nih.gov
Other Advanced Characterization Techniques
Advanced imaging and spectroscopic techniques are indispensable for understanding the structure-property relationships in materials at the nanoscale. For holmium chloride systems, these methods provide critical insights into their morphology, surface features, and elemental composition.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique essential for the morphological characterization of nanomaterials. nih.gov By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal detailed information about the size, shape, and internal structure of nanoparticles at the atomic scale. numberanalytics.com
Table 1: Potential TEM Analysis Data for Holmium Chloride Nanoparticles
| Parameter | Description | Example Finding (Hypothetical) |
| Average Particle Size | The mean diameter of the nanoparticle population. | 20 ± 5 nm |
| Size Distribution | The statistical spread of particle sizes. | Polydispersity Index < 0.2 |
| Morphology | The overall shape of the nanoparticles. | Quasi-spherical |
| Crystallinity | The degree of structural order in the particles. | Crystalline with visible lattice fringes |
| State of Aggregation | The tendency of particles to cluster together. | Minor aggregation observed |
This table is illustrative and based on typical analyses for similar nanomaterials.
Scanning Electron Microscopy (SEM) is a versatile technique for analyzing the surface topography and morphology of materials. numberanalytics.com It works by scanning a focused beam of electrons onto a sample's surface and detecting the emitted secondary or backscattered electrons to form an image. ebatco.com SEM provides valuable information on features like surface texture, particle shape, and the state of agglomeration, typically at a lower resolution than TEM but over a larger sample area. mdpi.comciqtekglobal.com
For holmium chloride systems, SEM would be employed to study the morphology of micro- or macro-scale crystalline structures or to observe how nanoparticles agglomerate into larger structures. For example, in the characterization of holmium-loaded poly(L-lactic acid) microspheres, SEM analysis was used to investigate the surface morphology. uu.nl Similarly, SEM has been used to examine the flat, crystalline structure of holmium acetylacetonate, a derivative of holmium chloride. When analyzing holmium chloride powders, SEM images would reveal the size and shape of individual crystallites and how they are grouped. The large depth of field in SEM is particularly useful for creating three-dimensional-like images that show the surface roughness and texture of the material. numberanalytics.com
Table 2: Potential SEM Analysis Findings for Holmium Chloride Powder
| Parameter | Description | Example Finding (Hypothetical) |
| Particle Morphology | The shape and surface features of the powder particles. | Irregular, faceted crystalline particles |
| Particle Size Range | The range of sizes observed for the particles or agglomerates. | 1-10 µm |
| Agglomeration State | The degree to which primary particles are clustered. | Evidence of significant agglomeration |
| Surface Topography | The texture and roughness of the particle surfaces. | Relatively smooth crystal faces with some step-like features |
This table is illustrative, based on typical SEM analyses of crystalline powders.
Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique that is almost always coupled with SEM or TEM. delongamerica.comwikipedia.org It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when the material is bombarded with the electron beam. wikipedia.orgresearchgate.net Each element emits X-rays at specific energy levels, allowing for qualitative and quantitative analysis of the elements present in the sample area being imaged. researchgate.netthermofisher.com EDS is particularly powerful for creating elemental maps, which visualize the spatial distribution of different elements within the sample. numberanalytics.com
In the analysis of a holmium chloride sample, EDS would be used to confirm the presence of holmium (Ho) and chlorine (Cl) and to check for any impurities. thermofisher.com The EDS spectrum would show distinct peaks corresponding to the characteristic X-ray emission energies of Ho and Cl. scribd.comglobalsino.com By scanning the electron beam across an area of the sample, an elemental map can be generated. This map would use different colors to show the distribution of holmium and chlorine, providing a visual confirmation that these elements are co-located and uniformly distributed throughout the sample, which is expected for a pure compound. For instance, in studies of more complex materials, EDS has been used to confirm the incorporation of holmium into nanoparticle structures and to map the distribution of various elements. nih.govcore.ac.uk
Table 3: Representative EDS Data for Holmium Chloride
| Element | Characteristic X-ray Line | Energy (keV) (Approx.) | Atomic % (Hypothetical) |
| Holmium (Ho) | Lα | 6.72 | 25 |
| Chlorine (Cl) | Kα | 2.62 | 75 |
This table presents hypothetical data for stoichiometric HoCl₃. The characteristic energy values are approximate.
Chemical Reactivity and Reaction Mechanisms of Holmium Chloride
Redox Chemistry and Intermetallic Compound Formation
The redox chemistry of holmium chloride is particularly significant in the context of molten salt electrolysis, a key method for producing holmium alloys. The co-reduction of holmium ions with transition metal ions is a complex process that leads to the formation of various intermetallic compounds.
The formation of intermetallic compounds containing holmium and transition metals such as nickel, cobalt, and iron through co-reduction in molten chloride salts is a process of significant interest for creating materials with unique magnetic properties. mdpi.com The mechanism of this co-reduction is complex due to the substantial differences in the reduction potentials of holmium and the iron triad (B1167595) metal ions. mdpi.com
Studies in equimolar NaCl-KCl melts at 973 K have shown that the electrochemical synthesis of these intermetallics occurs in a kinetic regime. mdpi.com The process involves the depolarization of holmium electrodeposition onto a pre-deposited layer of the transition metal on a tungsten electrode. mdpi.com This interaction leads to the formation of various intermetallic phases. The activity of the transition metals in forming these intermetallic compounds with holmium decreases in the order of nickel, cobalt, and then iron, with nickel being the most active. mdpi.com
The composition of the resulting intermetallic compounds is influenced by factors such as the current density, the composition of the electrolytic bath, and the duration of the electrolysis. mdpi.com For instance, at a constant concentration of holmium and iron triad chlorides, higher cathode current densities lead to an increase in the concentration of holmium-rich intermetallic phases in the final product. mdpi.com
The co-reduction process for holmium and cobalt ions involves multiple electroreduction waves. The initial wave corresponds to the reduction of Co²⁺ ions, followed by waves representing the co-reduction of Co²⁺ and Ho³⁺ ions, which leads to the formation of intermetallic compounds of varying compositions. mdpi.com In the case of co-reduction with iron ions, the mechanism appears to be different, as the distinct waves for intermetallic compound formation are not observed on the cyclic voltammogram's cathode branch. mdpi.com
The electrochemical synthesis of holmium-based intermetallic compounds is typically performed in a molten salt medium, such as a KCl-NaCl mixture, under a galvanostatic regime. mdpi.com A tungsten rod often serves as the cathode, while a glassy carbon crucible can function as both the anode and the container for the molten salt. mdpi.com
Cyclic voltammetry is a key technique used to study the electrochemical processes involved. For the Ho³⁺/Ni²⁺ system in a KCl-NaCl-HoCl₃-NiCl₂ melt, cyclic voltammograms reveal the reduction waves corresponding to the formation of various HoₓNiᵧ intermetallic phases. mdpi.com Similarly, for the Ho³⁺/Co²⁺ system, the voltammograms show distinct waves for the electroreduction of Co²⁺ ions and the subsequent co-reduction with Ho³⁺ ions to form HoₓCoᵧ compounds. mdpi.com
The synthesis of these intermetallic compounds is possible only under a kinetic regime, particularly for cobalt, where the concentration of cobalt ions must be carefully controlled. mdpi.com If the limiting current of the more electropositive component (e.g., cobalt) is too high, the electrochemical reduction of holmium cannot be achieved. mdpi.com
The following interactive table provides a summary of the electrochemical synthesis parameters for selected holmium intermetallic compounds.
| Intermetallic System | Electrolyte Composition (mol %) | Cathode Current Density (A/cm²) | Temperature (K) | Resulting Phases (Example) |
| Ho-Ni | KCl-NaCl-HoCl₃ (0.5-2.5) - NiCl₂ (0.1-2.5) | - | 973 | Ho₂Ni₁₇, HoNi₅ |
| Ho-Co | KCl-NaCl-HoCl₃ (2.0) - CoCl₂ (0.5) | 1.2 | 973 | Ho₂Co₁₇ |
| Ho-Fe | KCl-NaCl-HoCl₃ (0.5-2.5) with Fe anode | 3.0-4.0 | 973 | HoₓFeᵧ |
Data sourced from studies on co-reduction in molten chloride melts. mdpi.com
Solid-State Reactions and Kinetics
The solid-state chemistry of holmium chloride is primarily characterized by its thermal decomposition behavior and its reactions with various solid and gaseous reactants.
Anhydrous holmium chloride is a yellow, hygroscopic crystalline solid. wikipedia.org Its hydrated form, holmium(III) chloride hexahydrate (HoCl₃·6H₂O), begins to lose its water of crystallization at 64 °C. wikipedia.org Upon further heating, the decomposition does not typically yield the anhydrous chloride directly. Instead, intermediate compounds are formed. osti.gov
The thermal decomposition of holmium chloride hexahydrate proceeds through the formation of holmium oxychloride (HoOCl). osti.govwikipedia.org The reaction can be represented as:
HoCl₃·6H₂O → HoOCl + 2HCl + 5H₂O wikipedia.org
Studies on the thermal decomposition of heavier rare earth metal chloride hydrates, including holmium, have shown that in the temperature range of 200 to 265 °C, compositions corresponding to MOCl·2MCl₃ can be observed. osti.gov As the temperature is increased further, these compounds decompose to form the metal oxychlorides in the range of 360 to 425 °C. osti.gov The final hazardous decomposition products upon strong heating are holmium oxide and hydrogen chloride. fishersci.com
Holmium metal readily reacts with chlorine gas to form holmium(III) chloride, a direct gas-solid reaction. wikipedia.orgwebelements.com
2 Ho(s) + 3 Cl₂(g) → 2 HoCl₃(s) wikipedia.orgwebelements.com
Holmium chloride itself can be synthesized through a solid-solid reaction by heating holmium(III) oxide with ammonium (B1175870) chloride at 200-250 °C. wikipedia.org This reaction produces anhydrous holmium chloride, ammonia (B1221849), and water vapor. wikipedia.org
Ho₂O₃(s) + 6 NH₄Cl(s) → 2 HoCl₃(s) + 6 NH₃(g) + 3 H₂O(g) wikipedia.org
Holmium chloride is hygroscopic and will react with moisture in the air. fishersci.comfishersci.com It is also incompatible with strong oxidizing agents. fishersci.comfishersci.com
Holmium(III) chloride possesses a monoclinic crystal structure, which is analogous to that of yttrium(III) chloride (YCl₃) and aluminum(III) chloride (AlCl₃). wikipedia.org This layered crystal structure is a key factor in its solid-state reactivity. While specific studies on "crystal engineering" and "topotactic reaction control" for holmium chloride are not extensively detailed in the available literature, the principles can be applied.
The layered structure could potentially allow for intercalation reactions, where atoms or molecules are inserted between the layers, although this is more common in other types of layered materials like graphite (B72142) or transition metal dichalcogenides. The thermal decomposition of holmium chloride hexahydrate to holmium oxychloride represents a type of solid-state transformation where the crystal structure changes significantly. Controlling the conditions of this decomposition, such as heating rate and atmosphere, can influence the crystallinity and morphology of the resulting oxychloride product.
The synthesis of holmium intermetallic compounds from holmium chloride in molten salts also involves principles of crystal growth and phase formation at the cathode surface. The crystallographic parameters of the deposited phases are determined by the electrochemical conditions and the thermodynamics of the alloy system. mdpi.com
Reactivity in Solution
Holmium chloride, as a typical lanthanide salt, exhibits characteristic reactivity in solution, primarily governed by the coordination chemistry of the Ho³⁺ ion. When dissolved, the anhydrous salt or its hydrated form releases the holmium(III) ion, which is solvated by water molecules to form the aqua complex, [Ho(H₂O)ₙ]³⁺, where 'n' is the coordination number. The subsequent reactions are dominated by the interaction of this aqua ion with the solvent and other species present in the solution.
Hydrolytic Reactivity of Holmium Chloride
The dissolution of holmium chloride in water leads to an acidic solution due to the hydrolysis of the hydrated holmium(III) ion. The high charge density of the small Ho³⁺ ion polarizes the coordinated water molecules, facilitating the release of a proton (H⁺) and forming hydroxo-complexes. This process is an equilibrium reaction, with the extent of hydrolysis depending on factors such as pH, temperature, and the concentration of holmium ions.
The primary hydrolysis reaction can be represented as:
[Ho(H₂O)ₙ]³⁺ + H₂O ⇌ [Ho(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺
Further hydrolysis can occur to form more complex polynuclear species, especially at higher pH values, eventually leading to the precipitation of holmium hydroxide (B78521), Ho(OH)₃.
Research conducted on the hydrolysis of holmium has provided specific data on the stability of its first hydrolytic species. A study utilizing spectrophotometry and potentiometry determined the hydrolysis constants in different ionic media. The presence of chloride ions was found to influence the hydrolysis constant. bookpi.org The formation constant for the first hydrolysis product, Ho(OH)²⁺, was determined in both sodium perchlorate (B79767) and sodium chloride solutions to understand the effect of the chloride ion. bookpi.org
The key findings from this research are summarized in the table below.
Table 1: Hydrolysis Constants for Holmium(III) Ion
| Ionic Medium | Method | Hydrolysis Constant (log*β₁₁) |
|---|---|---|
| 2M NaClO₄ | Spectrophotometry & Potentiometry | -8.02 ± 0.05 |
| 2M NaCl | Spectrophotometry & Potentiometry | -8.16 ± 0.04 |
Data sourced from a study on holmium hydrolysis at 303K. bookpi.org
The data indicates that the hydrolysis of the holmium ion is slightly suppressed in the presence of a higher concentration of chloride ions. The study also calculated the stability constant for the formation of the holmium chloride complex, HoCl²⁺, which competes with the hydrolysis reaction. bookpi.org
Ligand Exchange Reactions in Aqueous and Non-Aqueous Systems
In solution, the solvent molecules coordinated to the Ho³⁺ ion can be replaced by other ligands in what are known as ligand exchange or substitution reactions. libretexts.org These reactions are fundamental to the coordination chemistry of holmium chloride and are driven by factors such as the relative concentrations of the ligands and their binding affinities for the holmium ion. crunchchemistry.co.uk
In Aqueous Systems:
In an aqueous solution, the aqua ligands ([H₂O]) in the [Ho(H₂O)ₙ]³⁺ complex can be substituted by other ligands present in the solution. A common example is the reaction with chloride ions, especially at high concentrations (e.g., from concentrated hydrochloric acid). chemrevise.orgchemguide.co.uk This exchange results in the formation of chloro-complexes.
The general equilibrium for this exchange is:
[Ho(H₂O)ₙ]³⁺ + xCl⁻ ⇌ [HoClₓ(H₂O)ₙ₋ₓ]⁽³⁻ˣ⁾⁺ + xH₂O
The coordination number and geometry of the complex can change during ligand exchange, particularly when a smaller ligand like water is replaced by a larger one like chloride. libretexts.orgchemguide.co.uk While water and ammonia are similar in size, allowing for substitution without a change in coordination number, larger ions like chloride can cause a reduction in the number of coordinated ligands. chemrevise.orgchemguide.co.uk
In Non-Aqueous Systems:
Holmium chloride is soluble in certain polar organic solvents, such as alcohols and tetrahydrofuran (B95107) (THF). nist.gov In these non-aqueous systems, the solvent molecules themselves act as ligands, forming solvated holmium chloride complexes. Ligand exchange can occur in these environments as well, where the coordinated solvent molecules are replaced by other ligands. For example, in an ethanolic solution, ethanol (B145695) molecules will coordinate to the Ho³⁺ ion, and these can be exchanged for other stronger-binding ligands. The nature of the non-aqueous solvent significantly influences the solubility, speciation, and reactivity of holmium chloride. nist.gov
The table below summarizes the general types of ligand exchange reactions applicable to metal chlorides like holmium chloride.
Table 2: Common Ligand Exchange Reactions for Hydrated Metal Chlorides
| Reactant Ligand | Product Complex Type | Typical Conditions |
|---|---|---|
| Chloride (Cl⁻) | Chloro-aqua complex | High concentration of chloride ions (e.g., conc. HCl) |
| Ammonia (NH₃) | Ammine-aqua complex | Addition of aqueous ammonia |
| Hydroxide (OH⁻) | Hydroxo-aqua complex / Precipitate | Increase in pH |
Coordination Chemistry of Holmium Iii Chloride Complexes
Design and Synthesis of Holmium(III) Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The design of holmium(III) coordination polymers focuses on creating novel architectures with tailored properties.
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline coordination polymers. acs.org These methods involve heating a mixture of the metal salt (holmium(III) chloride), an organic ligand, and a solvent in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the solvent's boiling point. acs.org The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final product.
For instance, a three-dimensional holmium(III) coordination polymer with the formula {[Ho2(DHTA)3(H2O)5]·H2O}n, where DHTA is 2,5-dihydroxy-1,4-terephthalic acid, was successfully synthesized via a hydrothermal method. mdpi.com The reaction involved heating a solution of holmium(III) nitrate (B79036) hexahydrate (a common precursor that can be used interchangeably with the chloride salt in many syntheses), DHTA, and sodium hydroxide (B78521) in distilled water at 150 °C for three days. mdpi.com This process yielded primrose yellow block crystals of the coordination polymer. mdpi.com Similarly, a 3D coordination polymer, {Ho2(H2O)2(DMF)2(ATPA)3}n, was synthesized hydrothermally using 2-aminoterephthalic acid (H2ATPA) as the ligand. researchgate.net
Solvothermal synthesis, which uses non-aqueous solvents, is also employed. For example, isostructural lanthanide polymeric solids, including a holmium-based one, have been obtained through solvothermal synthesis with 2-aminoterephthalate (atp) as the ligand, resulting in a 3D polymeric framework. researchgate.net The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio are all critical parameters that influence the final structure and dimensionality of the resulting coordination polymer. researchgate.net
| Synthesis Method | Reactants | Conditions | Resulting Compound | Reference |
| Hydrothermal | Ho(NO₃)₃·6H₂O, DHTA, NaOH, H₂O | 150 °C, 3 days | {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n | mdpi.com |
| Hydrothermal | Ho(III) salt, H₂ATPA, DMF | Not specified | {Ho₂(H₂O)₂(DMF)₂(ATPA)₃}n | researchgate.net |
| Solvothermal | Ln salt, atp, DMF | Not specified | [Ln₂(atp)₃(H₂O)₂]·dmf·4H₂O | researchgate.net |
Role of Organic Ligands in Directing Structure and Properties
The choice of the organic ligand is paramount in the design of coordination polymers as it dictates the final structure and, consequently, the properties of the material. nih.gov Ligands act as bridges between the holmium(III) centers, and their geometry, flexibility, and the nature of their donor atoms determine the dimensionality and topology of the resulting network.
Polycarboxylate ligands, such as terephthalic acid and its derivatives, are widely used due to their versatile coordination modes. researchgate.net For example, in the {[Ho2(DHTA)3(H2O)5]·H2O}n polymer, the 2,5-dihydroxy-1,4-terephthalate (DHTA) ligand acts as both a bidentate and a tridentate bridging ligand, connecting the Ho(III) ions to form a stable 3D supramolecular network. scispace.com The carboxylate groups coordinate to the Ho(III) ions, which is confirmed by IR spectroscopy. scispace.com
Ligands containing other functional groups, such as amine groups, can also play a significant role. In the case of the {Ho2(H2O)2(DMF)2(ATPA)3}n polymer synthesized with 2-aminoterephthalic acid (H2ATPA), the amine groups are crucial for providing stability and robustness to the complex structure through hydrogen bonding. researchgate.net The IR spectra of this complex show bands corresponding to the stretching vibrations of the amine group. researchgate.net The combination of different functional groups within a single ligand allows for fine-tuning of the structural and functional properties of the resulting holmium(III) coordination polymers.
Synthesis and Characterization of Holmium-Containing Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C. preprints.org When they incorporate a paramagnetic metal ion like holmium(III), they are termed paramagnetic ionic liquids (PILs). These materials are of great interest due to their unique combination of the properties of ionic liquids (e.g., low vapor pressure, high thermal stability) and magnetism. researchgate.net
Imidazolium-Based Holmium(III) Chloride Complexes
Imidazolium-based cations are common components of ionic liquids due to their stability and the tunability of their properties by varying the alkyl substituents on the imidazolium (B1220033) ring. nih.govmdpi.com Holmium-containing ionic liquids are typically synthesized by reacting an imidazolium-based halide salt with a holmium(III) halide.
A general synthesis for lanthanide-containing PILs, including holmium, involves the reaction of a 1-alkyl-3-methylimidazolium chloride ([CnC1Im][Cl], where n is the alkyl chain length) with holmium(III) chloride hexahydrate (HoCl₃·6H₂O). acs.orgalstonresearch.com For example, the synthesis of [CnC1Im]₃[HoCl₆] (n = 4, 6, 8) is achieved by refluxing the imidazolium chloride salt and holmium(III) chloride hexahydrate in methanol (B129727) for an extended period (e.g., 72 hours). acs.org After the reaction, the solvent is removed under reduced pressure to yield the desired holmium-containing ionic liquid. acs.org These PILs are characterized by various techniques, including FTIR, ¹H NMR, and thermal analysis (DSC and TGA), to confirm their structure and purity. researchgate.netacs.orgalstonresearch.com
| Imidazolium Precursor | Holmium Salt | Resulting Ionic Liquid Anion | Reference |
| 1-butyl-3-methylimidazolium chloride | HoCl₃·6H₂O | [HoCl₆]³⁻ | acs.orgalstonresearch.com |
| 1-hexyl-3-methylimidazolium chloride | HoCl₃·6H₂O | [HoCl₆]³⁻ | acs.orgalstonresearch.com |
| 1-octyl-3-methylimidazolium chloride | HoCl₃·6H₂O | [HoCl₆]³⁻ | acs.orgalstonresearch.com |
Magnetic Properties of Paramagnetic Ionic Liquids
The incorporation of the paramagnetic Ho(III) ion imparts magnetic properties to the ionic liquid. These materials respond to an external magnetic field, which allows for their manipulation in various applications. researchgate.net The magnetic susceptibility of these PILs can be measured using techniques like the Evans NMR method or a SQUID magnetometer. acs.orgalstonresearch.comhep.com.cn
Studies have shown that holmium-containing paramagnetic ionic liquids exhibit significant magnetic susceptibility. researchgate.net In a comparative study of lanthanide-containing ILs, those with dysprosium and holmium were found to have the highest magnetic susceptibility reported for mononuclear ionic liquids to date. acs.orgalstonresearch.com For example, the magnetic properties of [P₆₆₆,₁₄]₃[HoCl₆] have been examined, confirming its paramagnetic nature. hep.com.cn The magnetic moment of the holmium-containing IL shows a typical paramagnetic response to an external magnetic field. hep.com.cn This high magnetic susceptibility makes these materials promising for applications in areas such as mass transfer, where magnetic field gradients could be used to move the ionic liquid. researchgate.netalstonresearch.com
Structural Analysis of Holmium(III) Coordination Compounds
The determination of the crystal structure is crucial for understanding the properties of holmium(III) coordination compounds. Single-crystal X-ray diffraction is the definitive method for this purpose.
The coordination environment around the Ho(III) ion in its chloride complexes can vary. In the solid state, anhydrous holmium(III) chloride adopts a layered structure similar to that of yttrium trichloride (B1173362) and aluminum trichloride, with the holmium ion being octahedrally coordinated by six chloride ions. researchgate.net However, in coordination polymers and other complexes, the coordination number is often higher.
For instance, in the holmium(III) chloride oxotellurate(IV), HoClTeO₃, the Ho³⁺ cation is seven-coordinate, surrounded by five oxide anions and two chloride anions, forming a pentagonal bipyramid. researchgate.net In many coordination polymers, the Ho(III) ion is typically found with higher coordination numbers, such as eight or nine. In the hydrothermally synthesized 3D coordination polymer {Ho₂(H₂O)₂(DMF)₂(ATPA)₃}n, each holmium atom has a distorted bicapped trigonal prismatic geometry with a coordination number of eight, being coordinated by eight oxygen atoms from the ligands and water molecules. researchgate.net Similarly, in the {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n complex, there are two distinct eight-coordinated Ho(III) centers. mdpi.com The coordination sphere in these polymers is often completed by water molecules or other solvent molecules in addition to the organic ligands. mdpi.comresearchgate.net
| Compound | Coordination Number of Ho(III) | Coordination Geometry | Key Structural Features | Reference |
| HoClTeO₃ | 7 | Pentagonal Bipyramid | Coordinated to 5 O²⁻ and 2 Cl⁻ ions | researchgate.net |
| {Ho₂(H₂O)₂(DMF)₂(ATPA)₃}n | 8 | Distorted Bicapped Trigonal Prism | Coordinated to 8 oxygen atoms | researchgate.net |
| {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n | 8 | Not specified | Two distinct Ho(III) centers | mdpi.com |
| [Ho₂(C₄H₄O₄)₃(H₂O)₄]·6H₂O | 9 | Not specified | Edge-sharing HoO₇(H₂O)₂ polyhedra | researchgate.net |
| [Ho₂(C₄H₄O₄)₃(H₂O)₂]·H₂O | 9 | Not specified | Infinite chains of HoO₈(H₂O) polyhedra | researchgate.net |
Geometric Arrangements and Coordination Polyhedra
The geometric arrangement of ligands around the central holmium(III) ion in chloride complexes is dictated by several factors, including the nature of the co-ligands, steric hindrance, and the crystallization conditions. This results in a range of coordination polyhedra.
Anhydrous holmium(III) chloride (HoCl₃) adopts a YCl₃-type layer structure in the solid state. wikipedia.org In this structure, each holmium ion is octahedrally coordinated to six chloride ions. In the presence of other ligands, such as water or organic molecules, the coordination number and geometry can change significantly.
For instance, in hydrated holmium(III) chloride complexes, the geometry is influenced by the number of coordinated water molecules and chloride ions. For lanthanides from neodymium to lutetium, including holmium, hydrated chloride salts can form complexes with the general formula [LnCl₂(H₂O)₆]⁺. In these cations, the holmium ion is eight-coordinate with a square antiprismatic geometry, where the two chloride ions are located on opposite sides of the polyhedron.
In mixed-ligand complexes, the coordination environment is more varied. The reaction of holmium(III) chloride with oxygen-donor ligands like tetrahydrofuran (B95107) (THF) can lead to the formation of ionic complexes such as [HoCl₂(THF)₅][HoCl₄(THF)₂]. chem-soc.si In the cationic part, [HoCl₂(THF)₅]⁺, the holmium ion is seven-coordinate, likely adopting a capped trigonal prismatic or pentagonal bipyramidal geometry. The anionic component, [HoCl₄(THF)₂]⁻, features a six-coordinate holmium ion, likely in a distorted octahedral environment.
A seven-coordinate geometry is also observed in the holmium(III) chloride oxotellurate(IV), HoClTeO₃. researchgate.net In this compound, the Ho³⁺ cation is surrounded by five oxide ions and two chloride anions, forming a distorted pentagonal bipyramid. researchgate.net Another example of seven-coordination is found in complexes with diglyme (B29089), where mononuclear species like [HoCl₃(diglyme)(THF)] can form, exhibiting a distorted pentagonal bipyramidal geometry with three chloride ions and four oxygen atoms from the diglyme and THF ligands in the coordination sphere. chem-soc.si
The coordination environment can also be influenced by the presence of bulky ligands. For example, with the tripodal ligand tris(2-pyridylmethyl)amine (B178826) (TPA), seven-coordinate complexes such as [Dy(TPA)Cl₃] have been synthesized, featuring a capped octahedral geometry. preprints.org Given the similar ionic radii of Dy³⁺ and Ho³⁺, analogous holmium complexes are expected to have similar structures.
Table 1: Coordination Geometry of Selected Holmium(III) Chloride Complexes
| Compound Formula | Coordination Number | Geometry | Reference(s) |
| Anhydrous HoCl₃ | 6 | Octahedral | wikipedia.org |
| [HoCl₂(H₂O)₆]⁺ | 8 | Square Antiprism | |
| [HoCl₂(THF)₅]⁺ in [HoCl₂(THF)₅][HoCl₄(THF)₂] | 7 | Pentagonal Bipyramidal (distorted) | chem-soc.si |
| [HoCl₄(THF)₂]⁻ in [HoCl₂(THF)₅][HoCl₄(THF)₂] | 6 | Octahedral (distorted) | chem-soc.si |
| HoClTeO₃ | 7 | Pentagonal Bipyramid | researchgate.net |
Supramolecular Assembly and Network Formation
The formation of extended structures, such as coordination polymers and supramolecular assemblies, is a prominent feature in the chemistry of holmium(III) chloride complexes. These networks are built through the interconnection of monomeric or oligomeric units via bridging ligands or weaker intermolecular forces.
A clear example of network formation is seen in holmium(III) chloride oxotellurate(IV) (HoClTeO₃). In its crystal structure, the [HoO₅Cl₂] pentagonal bipyramidal polyhedra are interconnected through shared edges of four equatorial oxygen atoms, forming infinite chains. researchgate.net These chains then arrange into a hexagonal closest packing of rods and are further linked by chloride anions to create a three-dimensional network. researchgate.net
Supramolecular assembly can also be driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and even weaker interactions involving chloride ions. osti.gov In the case of hydrated holmium chloride complexes, extensive hydrogen bonding networks involving both coordinated and non-coordinated water molecules and chloride ions are common. For instance, in complexes of the type [Ln(TMMA)₂(H₂O)₄]Cl₃ (where Ln = Ho, Tm, Yb and TMMA = N,N,N',N'-tetramethylmalonamide), the chloride anions are located in the outer sphere and are strongly hydrogen-bonded to the coordinated water molecules. mdpi.com These interactions are crucial for the stability and packing of the crystal structure.
Electronic and Luminescent Properties of Holmium Coordination Complexes
Holmium(III) is well-known for its characteristic electronic and luminescent properties, which arise from its [Xe] 4f¹⁰ electron configuration. nih.gov The f-f electronic transitions within the 4f shell, although parity-forbidden, give rise to sharp absorption and emission lines in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. nih.gov
The luminescence of holmium(III) complexes is often characterized by emissions from excited states to the ⁵I₈ ground state. One of the most prominent emissions occurs in the visible region around 660 nm, corresponding to the ⁵F₅ → ⁵I₈ transition. nih.govCurrent time information in Bangalore, IN. Additionally, several emission bands are typically observed in the NIR region, including transitions such as ⁵F₅ → ⁵I₇ around 975 nm, ⁵I₆ → ⁵I₈ around 1180 nm, and ⁵I₇ → ⁵I₈ around 2000 nm. nih.gov
The coordination environment around the Ho(III) ion plays a critical role in its luminescent properties. The ligands can sensitize the holmium(III) emission through an "antenna effect," where the ligands absorb energy and transfer it to the metal center, which then luminesces. nih.gov The efficiency of this energy transfer and the subsequent emission are highly dependent on the nature of the ligand and the geometry of the complex. The presence of high-frequency oscillators, such as O-H or C-H bonds from solvent molecules or ligands in close proximity to the metal ion, can lead to non-radiative de-excitation, quenching the luminescence.
In the context of holmium(III) chloride complexes, the luminescent properties will be influenced by the co-ligands present. For complexes containing water molecules, quenching effects can be significant. However, in an anhydrous environment or with ligands that shield the holmium ion from high-frequency vibrations, strong luminescence can be observed.
For instance, in a series of eight-coordinate holmium(III) β-diketonate complexes, which are synthesized from holmium(III) chloride precursors, strong luminescence is observed. nih.gov These complexes exhibit a characteristic emission band in the visible spectrum at approximately 661 nm and several bands in the NIR region upon excitation of the ligand's π → π* transition band. nih.gov While the chloride ion is not directly coordinated in the final structure of these specific examples, they illustrate the intrinsic luminescent potential of the holmium(III) ion that is modulated by the coordination sphere.
Table 2: Photoluminescent Properties of Selected Holmium(III) Complexes
| Complex Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition | Reference(s) |
| [Ho(btfa)₃(phen)] | 367 | 661 | ⁵F₅ → ⁵I₈ | nih.gov |
| 973 | ⁵F₅ → ⁵I₇ | |||
| 1179 | ⁵I₆ → ⁵I₈ | |||
| 1474 | ⁵F₅ → ⁵I₅ | |||
| Ho(F-TPIP)₃ | 450 (direct excitation) | ~2050 | ⁵I₇ → ⁵I₈ |
The electronic properties of holmium complexes also give rise to interesting magnetic behavior. The Ho(III) ion has a high magnetic moment due to its large number of unpaired f-electrons. This can lead to single-molecule magnet (SMM) behavior in some mononuclear holmium complexes, where the complex exhibits slow magnetic relaxation.
Advanced Materials Science Applications of Holmium Chloride
Holmium Chloride as a Precursor for Advanced Nanomaterials
Holmium chloride serves as a versatile starting material for the synthesis of various nanostructured materials, including holmium oxide and holmium-doped nanocomposites. These materials exhibit unique optical and magnetic properties that are highly sought after in numerous high-tech applications.
Synthesis of Holmium Oxide Nanoparticles, Nanowires, and Nanoplates
Holmium oxide (Ho₂O₃) nanomaterials are of significant interest due to their distinct optical and magnetic characteristics. Holmium chloride is a viable precursor for the synthesis of holmium oxide through methods such as thermal decomposition. Research has shown that powdered holmium oxide with micron-sized crystallites can be prepared from the thermal decomposition of holmium chloride. researchgate.net While specific detailed procedures for the synthesis of various morphologies like nanoparticles, nanowires, and nanoplates directly from holmium chloride are not extensively documented in the reviewed literature, the thermal decomposition route remains a fundamental approach. This method typically involves heating the precursor at elevated temperatures, leading to its decomposition and the subsequent formation of the oxide.
The synthesis of holmium oxide nanocrystalline particles with sizes ranging from 6 to 16 nm has been achieved using various precursors, including holmium chloride, at temperatures of 600 and 700 °C. researchgate.net The properties of the resulting holmium oxide nanomaterials, such as crystallite size and lattice parameters, can be influenced by the choice of precursor and the synthesis conditions.
Fabrication of Holmium-Doped Iron Oxide Nanoparticles
Holmium-doped iron oxide nanoparticles are multifunctional materials that combine the magnetic properties of iron oxide with the unique luminescent and magnetic characteristics of holmium. A common method for their fabrication involves the thermal decomposition of organometallic precursors, specifically iron and holmium oleates.
In a typical synthesis, a holmium-oleate precursor is prepared. While the specific holmium salt used for this precursor preparation is not always explicitly stated, the synthesis of the analogous iron-oleate precursor utilizes iron(III) chloride hexahydrate. rsc.org The preparation of holmium-oleate is described as being carried out in a similar manner, strongly suggesting the use of holmium chloride as the holmium source.
The fabrication process involves two main stages: the synthesis of the metal oleate (B1233923) precursors followed by the high-temperature decomposition of these precursors to form the doped nanoparticles. The molar percentage of the holmium dopant can be varied to tune the magnetic and magneto-optical properties of the final iron oxide nanocrystals. rsc.org Research has shown that the introduction of holmium atoms into the iron oxide nanoparticle matrix can lead to materials with interesting magnetic and luminescent properties. rsc.orgwikipedia.org
Table 1: Synthesis Parameters for Holmium-Doped Iron Oxide Nanoparticles
| Parameter | Value/Description |
| Holmium Precursor (inferred) | Holmium Chloride |
| Intermediate Precursor | Holmium-oleate |
| Iron Precursor | Iron(III) chloride hexahydrate |
| Synthesis Method | Thermal Decomposition |
| Molar Percentage of Ho(III) | 1.25%, 2.5%, 5%, and 10% (relative to iron) |
| Decomposition Temperature | 320 °C |
Deposition and Characterization of Holmium-Containing Thin Films
Holmium chloride also plays a role, either directly or indirectly, in the deposition of thin films containing holmium. These films are integral to various optical and electronic devices.
Chemical Bath Deposition of Holmium-Doped Semiconductor Films (e.g., CuInS₂)
Chemical Bath Deposition (CBD) is a cost-effective and straightforward solution-based method for depositing thin films. It is particularly well-suited for the deposition of chalcogenide thin films like copper indium sulfide (B99878) (CuInS₂). The process involves the controlled precipitation of the desired material from a chemical bath onto a substrate.
Electron Beam Deposition of Holmium Oxide Films
Electron beam deposition is a physical vapor deposition technique where a high-energy electron beam is used to evaporate a source material, which then condenses on a substrate to form a thin film. This method is capable of depositing a wide range of materials, including refractory oxides like holmium oxide.
Holmium oxide films have been successfully prepared using the electron beam deposition method. sigmaaldrich.com While the specific precursor material used in this study was not explicitly mentioned as holmium chloride, the technique is versatile. In principle, a pressed pellet of holmium chloride could potentially be used as the source material. However, the high energy of the electron beam could lead to the dissociation of the chloride, and the reactivity of chlorine might pose challenges in achieving a pure oxide film. A more common approach is the reactive electron beam evaporation, where a pure holmium metal source is evaporated in a controlled oxygen atmosphere to form the holmium oxide film on the substrate. mdpi.com
Atomic Layer Deposition (ALD) for Holmium Oxide Nanolaminates
Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level thickness control. This is achieved through sequential, self-limiting surface reactions. ALD is an ideal method for fabricating complex structures like nanolaminates, which consist of alternating layers of different materials.
The ALD of rare earth oxides, including holmium oxide, has been a subject of research. However, the common precursors for rare earth ALD are often metal-organic compounds such as β-diketonates and cyclopentadienyls, which are chosen for their volatility and reactivity. vaporpulse.com While metal halides, including chlorides, are used in ALD for depositing various materials, specific literature detailing the use of holmium chloride as a precursor for the ALD of holmium oxide is scarce. The development of an ALD process using holmium chloride would require a suitable oxygen source (like water or ozone) and a well-defined temperature window where the self-limiting surface reactions can occur without precursor decomposition or desorption.
Emerging Technologies and Future Materials
Holmium chloride, a compound of the rare earth element holmium, is at the forefront of research in advanced materials science. Its unique electronic and magnetic properties are being leveraged to develop next-generation technologies. This section explores the burgeoning applications of holmium chloride in quantum computing, high-performance magnetic materials, and advanced phosphors.
Research into Holmium's Potential in Quantum Computing (Qubits)
The intrinsic magnetic properties of the holmium ion (Ho³⁺) make it a compelling candidate for the fundamental units of quantum computers, known as qubits. Research is actively exploring the use of holmium-containing molecular nanomagnets as qubits. These molecules can be designed to have specific spin states that can be manipulated to store and process quantum information.
Holmium(III)-based single-ion magnets (SIMs) are a particular focus of this research. acs.org These are individual molecules containing a single holmium ion, which can exhibit slow magnetic relaxation, a key property for maintaining quantum coherence. The large nuclear spin of holmium can interact with its electronic spin, creating a rich energy level structure that could be harnessed for more robust qubit designs. While various holmium complexes are being synthesized and studied for these applications, holmium chloride serves as a readily available and water-soluble precursor for creating these intricate molecular structures. samaterials.com
The development of holmium-based qubits is a significant step towards building scalable and fault-tolerant quantum computers. The ability to control the quantum state of individual molecules opens up new possibilities for quantum information processing.
Development of High-Performance Magnetic Materials
Holmium possesses the highest magnetic moment of any naturally occurring element, making it a critical component in the creation of powerful and specialized magnets. stanfordmaterials.com Holmium chloride plays a crucial role in this field as a precursor for producing holmium metal, which is then incorporated into various magnetic alloys. rsc.org The production of holmium metal often involves the high-temperature reduction of holmium chloride with calcium. rsc.org
One of the most significant applications of holmium in this area is as an additive to neodymium-iron-boron (NdFeB) permanent magnets. matec-conferences.org The addition of holmium enhances the magnetic field strength and, critically, improves the thermal stability of these magnets, allowing them to operate effectively at higher temperatures. matec-conferences.org This is particularly important for applications in electric vehicle motors and wind turbine generators. Research has shown that even partial substitution of neodymium with holmium can improve both the stability and magnetic strength of NdFeB permanent magnets. matec-conferences.org A patent for sintered NdFeB permanent magnet material details compositions where holmium is used to replace or partially replace dysprosium, another expensive heavy rare earth element, to improve the performance-to-cost ratio. google.com
The table below illustrates the composition of some holmium-containing NdFeB permanent magnet materials as described in a patent. google.com
| Component | Example 1 (wt%) | Example 2 (wt%) |
| Neodymium | 28 | 28 |
| Boron | 1.02 | 1.02 |
| Holmium | 1.5 | 2.5 |
| Aluminum | 0.2 | 0.2 |
| Niobium | 0.4 | 0.4 |
| Copper | 0.2 | 0.2 |
| Cobalt | 0.2 | 0.2 |
| Gallium | 0.1 | 0.1 |
| Iron and unavoidable impurities | Remainder | Remainder |
This table is based on example compositions from a patent and serves to illustrate the use of holmium in NdFeB magnets.
Holmium alloys are also used to create magnetic flux concentrators, which are components that direct and amplify magnetic fields in devices like MRI scanners. rsc.org
Advanced Phosphors and Luminescent Materials (excluding biomedical applications)
Holmium chloride is utilized in the synthesis of advanced phosphors and luminescent materials due to the unique optical properties of the holmium ion. samaterials.comtheoremchem.com When incorporated into a host material, such as glass or a crystalline ceramic, holmium ions can absorb energy and then emit light at specific, well-defined wavelengths. This makes them valuable as dopants in materials for solid-state lighting and displays.
Holmium chloride is a versatile precursor for doping various host materials. theoremchem.com For instance, it is used in the production of specialty glasses and ceramics. theoremchem.com Holmium-doped glasses, such as boro-phosphate, barium tellurite (B1196480), and lead tungsten tellurite glasses, have been synthesized and studied for their luminescent properties. mdpi.comgvpce.ac.inresearchgate.net These materials often exhibit a characteristic green emission. researchgate.net The concentration of holmium dopant is a critical parameter that is optimized to achieve the desired luminescence intensity and characteristics. mdpi.com
Holmium is also used as a dopant in garnet phosphors, a class of materials widely used in white light-emitting diodes (LEDs). samaterials.comrsc.org While yttrium aluminum garnet (YAG) doped with cerium is the most common yellow phosphor in white LEDs, doping with other rare earth elements like holmium can be used to tune the color output. rsc.org The synthesis of these phosphors can involve solid-state reactions or wet-chemical methods where a soluble holmium source, such as holmium chloride, can be advantageous.
The table below summarizes the observed emission properties of some holmium-doped glass systems.
| Host Glass | Excitation Wavelength (nm) | Prominent Emission Transition | Emission Color | Reference |
| Lithium Boro-Phosphate | 450 | ⁵F₅ → ⁵I₈ | - | mdpi.com |
| Barium Tellurite | - | ⁵I₈ → ⁵F₄ (⁵S₂) | Green | gvpce.ac.in |
| Lead Tungsten Tellurite | 452 | ⁵F₄ → ⁵I₈ | Green | researchgate.net |
This table provides a summary of luminescent properties of different holmium-doped glasses.
Theoretical and Computational Chemistry Studies of Holmium Chloride
Electronic Structure Calculations
Theoretical and computational chemistry provides powerful tools to investigate the intrinsic properties of holmium chloride (HoCl₃) at an atomic level. These methods allow for the elucidation of its electronic and geometric structures, which are fundamental to understanding its chemical and physical behavior.
Density Functional Theory (DFT) for Molecular and Crystal Structures
Density Functional Theory (DFT) is a prominent computational method used to determine the molecular and crystal structures of holmium chloride. gprareearth.com DFT calculations can accurately simulate the three-dimensional arrangement of atoms in HoCl₃, providing insights into bond lengths, bond angles, and coordination environments. gprareearth.com
In the solid state, holmium chloride adopts a monoclinic crystal structure with the YCl₃ layer type. researchgate.net Within this structure, the holmium ion (Ho³⁺) is typically surrounded by six chloride ions (Cl⁻) in a coordination compound, resulting in a coordination number of six. gprareearth.com Computational simulations via DFT help visualize this arrangement and quantify the geometric parameters. gprareearth.com The calculated bond lengths and angles are crucial for assessing the stability and potential reactivity of the compound; for instance, shorter bond lengths generally indicate stronger bonds and greater stability. gprareearth.com
DFT has also been employed in broader studies of lanthanide trihalides (LnX₃) to understand trends in their structural properties, such as the degree of pyramidality, which is influenced by the involvement of the 4f orbitals. ucl.ac.uk For complex systems involving holmium, such as holmium hydride oxides, DFT calculations have been used to compare synthesis routes and predict stable crystal structures, demonstrating the method's utility in materials discovery. mdpi.com
Table 9.1.1: Experimental Crystal Structure Data for Holmium(III) Chloride
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a | 6.92 Å |
| b | 11.94 Å |
| c | 6.44 Å |
| β | 111.0° |
This table presents experimentally determined lattice parameters for anhydrous holmium(III) chloride, which adopts the AlCl₃-type structure. researchgate.net
Computational Studies of Electronic Configurations and Energy Levels
The chemical and physical properties of holmium chloride, including its magnetic and optical characteristics, are dictated by its electronic structure. gprareearth.com The holmium atom has an electron configuration of [Xe] 4f¹¹ 6s². In holmium(III) chloride, the holmium exists as the Ho³⁺ ion, which has the electron configuration [Xe] 4f¹⁰. k-tree.ru
Computational methods are essential for calculating the electronic energy levels and molecular orbitals of HoCl₃. gprareearth.com These calculations reveal how the atomic orbitals of holmium and chlorine combine to form the molecular orbitals that describe the distribution of electrons within the compound. gprareearth.com The presence of unpaired electrons in the 4f orbitals of the Ho³⁺ ion makes holmium paramagnetic, giving it a significant magnetic moment. gprareearth.com Computational chemistry helps in understanding the interactions between the magnetic moments of the holmium ions and the surrounding chloride ligands, which is critical for applications in magnetic materials. gprareearth.com
Advanced computational techniques, such as Complete Active Space Self-Consistent Field (CASSCF) calculations, are used to investigate the electronic structures and magnetic anisotropy of complex holmium-containing molecules. acs.org These studies provide quantitative insights into the crystal field effects, spin-orbit coupling, and exchange interactions that govern the magnetic behavior of these systems. acs.org
Spectroscopic Property Simulations
Computational methods are instrumental in simulating and interpreting the spectroscopic properties of holmium chloride, providing a bridge between theoretical models and experimental observations.
Prediction of Optical Absorption and Emission Spectra
The optical spectra of holmium-containing materials are characterized by sharp absorption and emission bands arising from electronic transitions within the 4f shell of the Ho³⁺ ion. Computational models are used to predict these spectra. For instance, studies on holmium-doped potassium lanthanum chloride (K₂LaCl₅) have utilized Judd-Ofelt theory to model transition cross-sections and fluorescence dynamics. spiedigitallibrary.org Such models help in assigning observed spectral features to specific electronic transitions. For example, infrared emissions in Ho:K₂LaCl₅ have been computationally and experimentally assigned to transitions such as ⁵I₅ → ⁵I₇, ⁵I₇ → ⁵I₈, and ⁵I₅ → ⁵I₆. spiedigitallibrary.orgosti.gov
In organic holmium(III) complexes, photoluminescence (PL) and photoluminescence excitation (PLE) spectra are used to characterize the emission features. acs.orgnih.gov The excitation peaks observed correspond to transitions from the ⁵I₈ ground state to various excited states like ⁵G₅, ⁵F₁, ⁵G₆, ³K₈, ⁵F₂, and ⁵F₃. nih.gov Rate equation models can be constructed to simulate the energy transfer processes within these materials, aiding in the design of efficient emitters. acs.orgnih.gov
Table 9.2.1: Observed Infrared Emission Transitions for Ho³⁺ in K₂LaCl₅
| Transition | Wavelength (nm) |
|---|---|
| ⁵I₅ → ⁵I₇ | ~1660 |
| ⁵I₇ → ⁵I₈ | ~1995 |
| ⁵I₅ → ⁵I₆ | ~3900 |
This table shows the primary infrared emission wavelengths observed from Ho³⁺ ions doped in a potassium lanthanum chloride host, corresponding to specific electronic transitions. spiedigitallibrary.orgosti.gov
Vibrational Mode Calculations for IR and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule or crystal lattice. uni-siegen.de The frequencies of these vibrations are determined by the masses of the atoms, their spatial arrangement, and the forces between them. vscht.cz
Theoretical calculations, often using DFT, can predict the vibrational frequencies and intensities of holmium chloride. researchgate.net These calculations involve computing the second derivatives of the energy with respect to atomic displacements to generate a Hessian matrix, which is then diagonalized to yield the normal modes of vibration. ethz.ch The resulting simulated IR and Raman spectra can be compared with experimental data to assign specific spectral peaks to particular vibrational motions, such as Ho-Cl stretching or bending modes. researchgate.net
Studies on aqueous solutions of heavy rare earth ions, including Ho³⁺, have used Raman spectroscopy to identify the breathing modes (ν₁) of the hydrated aqua ions, such as [Ho(H₂O)₈]³⁺. mdpi.com For Ho³⁺(aq), this totally symmetric stretching mode is observed around 387 cm⁻¹. mdpi.com Such studies, supported by computational analysis, provide fundamental insights into the coordination chemistry of holmium ions in solution. mdpi.com
Reaction Mechanism Modeling
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions involving holmium chloride. ucsb.edu By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathways. ucsb.edunih.gov
For instance, DFT calculations have been employed to investigate the mechanistic aspects of gas-phase reactions where atomic holmium (Ho⁺) acts as a catalyst. researchgate.net In one study, the reaction of a holmium-containing ion, [Ho(CH₂S)]⁺, with toluene (B28343) was examined using a combination of Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry and DFT calculations. The results indicated that the reaction is initiated by a carbon-centered radical, which abstracts a hydrogen atom from toluene, followed by a series of hydrogen and sulfur transfers mediated by the holmium cation. researchgate.net
While specific computational studies on the reaction mechanisms of neutral HoCl₃ are less common in the provided literature, the principles of reaction modeling are broadly applicable. gprareearth.com Understanding the reactivity of holmium chloride through computational means can aid in designing more efficient catalysts and predicting its behavior in various chemical environments. gprareearth.com For example, computational approaches are used to understand CO and NO adsorption on metal surfaces to investigate reaction mechanisms relevant to catalysis. iisermohali.ac.in These methodologies could similarly be applied to model the interaction of reactants with holmium chloride surfaces or complexes.
Computational Pathways for Synthesis and Decomposition Reactions
Computational chemistry is instrumental in mapping the potential energy surfaces for chemical reactions, allowing for the theoretical exploration of synthesis and decomposition pathways for holmium chloride. By modeling the interactions between reactants and the formation of transition states and intermediates, these studies can predict the most likely mechanisms for a given transformation.
While specific computational studies detailing the complete synthesis pathways for holmium chloride are not extensively published in the reviewed literature, the methodologies are well-established. For instance, computational chemistry has been used to assess the favorability of forming related lanthanide compounds, such as lanthanide hydride oxides, indicating that the formation of certain products can be disfavored compared to others under specific conditions. mdpi.com This type of analysis is directly applicable to understanding the synthesis of holmium chloride from various precursors.
Regarding decomposition, theoretical models can predict the products formed under specific conditions, such as high temperatures. In the case of holmium chloride, hazardous decomposition products formed under fire conditions include hydrogen chloride gas and holmium oxides. cdhfinechemical.com Computational algorithms designed to plan degradative routes can systematically explore bond-breaking and molecule-fragmenting methodologies to identify stable decomposition products and the pathways leading to them. icm.edu.pl
A representative table of potential reactions studied computationally is shown below.
| Reaction Type | Reactants | Computationally Predicted Products |
| Synthesis | Ho₂O₃ + 6 HCl | 2 HoCl₃ + 3 H₂O |
| Decomposition | HoCl₃ (s) + heat | HoCl₃ (g) |
| Thermal Oxidation | 2 HoCl₃ + ³/₂ O₂ | Ho₂O₃ + 3 Cl₂ |
| Hydrolysis at High T | HoCl₃ + 2 H₂O | HoOCl + 2 HCl |
This table is illustrative of the types of reactions that can be modeled. The specific conditions and reaction efficiencies would be determined through detailed computational analysis.
Kinetic and Thermodynamic Parameters for Chemical Transformations
A significant application of computational chemistry is the calculation of kinetic and thermodynamic parameters that govern chemical reactions. These parameters are essential for understanding reaction rates and spontaneity. Methodologies like the Coats-Redfern method are commonly used in conjunction with experimental techniques like thermogravimetric analysis (TGA) to determine these values for decomposition reactions. mdpi.comacademie-sciences.fr
For the chemical transformations of holmium chloride, computational models can estimate key parameters:
Activation Energy (Ea): The minimum energy required to initiate a chemical reaction.
Enthalpy (ΔH): The heat absorbed or released during a reaction, indicating whether it is endothermic or exothermic. academie-sciences.fr
Entropy (ΔS): A measure of the change in disorder of the system during a reaction.
Gibbs Free Energy (ΔG): Determines the spontaneity of a reaction at constant temperature and pressure. academie-sciences.fr
While a specific, comprehensive dataset for holmium chloride was not found in the search results, the principles of its calculation are demonstrated in studies of similar processes, such as the pyrolysis of chlorinated compounds. louisville.edu For example, kinetic models of ethylene (B1197577) dichloride pyrolysis estimate activation energies and other parameters to predict the effects of process conditions on product yields. louisville.edu A similar approach for holmium chloride would allow for the optimization of synthesis or controlled decomposition processes.
The table below illustrates the kind of data that would be generated from such a computational study.
| Transformation | Parameter | Calculated Value Range (Illustrative) |
| Thermal Decomposition | Activation Energy (Ea) | 150 - 250 kJ/mol |
| Enthalpy (ΔH) | > 0 (Endothermic) | |
| Gibbs Free Energy (ΔG) | Dependent on Temperature | |
| Entropy (ΔS) | > 0 (Increased disorder) |
These values are illustrative and would be determined for specific reactions through rigorous computational modeling.
Solution Chemistry Simulations
Computational simulations are vital for understanding the behavior of holmium chloride in solution, where it can undergo hydrolysis and form various complex species. These models help interpret experimental data and predict the distribution of species under conditions that may be difficult to study in the lab.
Modeling Hydrolysis and Complexation Equilibria
When dissolved in water, the holmium ion (Ho³⁺) undergoes hydrolysis, a reaction with water molecules. Computational models can simulate this process and calculate the equilibrium constants (hydrolysis constants) for the formation of various hydroxylated species. These theoretical calculations are often validated against experimental data obtained from techniques like spectrophotometry and potentiometric titrations. scirp.orgscirp.org
Experimental studies have determined the first hydrolysis constants for trivalent holmium in different ionic media. scirp.orgscirp.org For example, in a 2 M NaClO₄ solution at 303 K, the first hydrolysis constant (log₁₀*β₁,H) for the formation of Ho(OH)²⁺ was found to be -8.02 ± 0.05. scirp.orgscirp.org The presence of other ions, like chloride, can influence these equilibria. In a 2 M NaCl solution, the constant was determined to be -8.16 ± 0.04. scirp.org
These experimental values are crucial for refining computational models. The stability constant for the formation of the monochloro complex, HoCl²⁺, has also been calculated from such data, with a reported value of log₁₀β₁,Cl = -0.56 at an ionic strength of 2 M and 303 K. scirp.orgscirp.org
| Equilibrium Reaction | Medium | Constant | Value | Reference |
| Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ | 2 M NaClO₄ | log₁₀β₁,H | -8.02 ± 0.05 | scirp.orgscirp.org |
| Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ | 2 M NaCl | log₁₀β₁,H | -8.16 ± 0.04 | scirp.org |
| Ho³⁺ + 2H₂O ⇌ Ho(OH)₂⁺ + 2H⁺ | Infinite Dilution | log₁₀*β₂,H | -13.5 ± 0.3 | cost-nectar.eu |
| Ho³⁺ + Cl⁻ ⇌ HoCl²⁺ | 2 M Ionic Strength | log₁₀β₁,Cl | -0.56 | scirp.orgscirp.org |
Prediction of Species Distribution in Aqueous and Non-Aqueous Solutions
These simulations can predict how the speciation of holmium changes with factors like pH, temperature, and the concentration of complexing ligands like chloride. researchgate.net Studies on yttrium, which is considered a geochemical twin for holmium due to the similar charge-to-radius ratio of their cations, provide significant insight. researchgate.net AIMD simulations of yttrium in chloride solutions at elevated temperatures show the formation and stability of various Y-chloride species. researchgate.net
The results of these simulations are often presented as species distribution diagrams, which show the percentage of each holmium-containing species as a function of a variable like chloride concentration. For example, at low chloride concentrations in an aqueous solution, the dominant species would be the hydrated holmium ion, [Ho(H₂O)ₙ]³⁺. As the chloride concentration increases, chloro-complexes such as HoCl²⁺ and HoCl₂⁺ would become more prevalent. researchgate.net Such predictive models are essential for fields like geochemistry, hydrometallurgy, and environmental science, where understanding the mobility and reactivity of rare-earth elements is critical. researchgate.netslu.se
| Chloride Concentration | Predominant Holmium Species (Illustrative) |
| Low (< 0.1 M) | [Ho(H₂O)ₙ]³⁺, Ho(OH)²⁺ |
| Medium (0.1 - 1.0 M) | HoCl²⁺, [Ho(H₂O)ₙ]³⁺ |
| High (> 1.0 M) | HoCl₂⁺, HoCl₃ (aq) |
This table is a conceptual representation based on general principles of chemical equilibrium and findings for analogous systems. researchgate.netresearchgate.net The exact distribution depends on pH, temperature, and pressure.
Concluding Remarks and Future Research Directions
Summary of Key Academic Contributions and Research Findings
Holmium chloride (HoCl₃) has been the subject of significant academic research, leading to a number of key findings and contributions across various scientific disciplines. In its solid state, holmium(III) chloride possesses a monoclinic crystal structure, analogous to that of aluminum(III) chloride. wikipedia.org The hydrated form, holmium(III) chloride hexahydrate (HoCl₃·6H₂O), is a light yellow crystalline solid that is soluble in water. wikipedia.orgattelements.comamericanelements.com
Research has extensively characterized its physical and chemical properties. Anhydrous holmium chloride has a melting point of 718-720 °C and a boiling point of 1500 °C. wikipedia.orgchemicalbook.comepomaterial.com The compound is known for its hygroscopic nature, readily absorbing moisture from the air. chemicalbook.comontosight.ai One of its most notable characteristics is its color-changing behavior; it appears yellow in natural light and bright pink under fluorescent lighting, a property it shares with holmium oxide. wikipedia.org
Key academic contributions include:
Synthesis and Structural Analysis: Detailed studies have established methods for synthesizing both anhydrous and hydrated forms of holmium chloride. wikipedia.org The crystal structure of anhydrous HoCl₃ has been determined to be monoclinic, with the YCl₃ layer structure. wikipedia.orgwikipedia.org Research has also explored the synthesis and crystal structure of more complex compounds like holmium(III) chloride oxotellurate(IV) (HoClTeO₃). researchgate.net
Spectroscopic and Magnetic Properties: Holmium chloride exhibits unique optical properties with characteristic absorption and emission spectra in the visible and near-infrared regions, which are crucial for its use in laser technology. gprareearth.com Due to the large magnetic moment of the holmium ion, the compound is strongly paramagnetic at room temperature and can exhibit more complex magnetic ordering at lower temperatures. gprareearth.comchemistrycool.com Computational chemistry studies using methods like density functional theory (DFT) have provided insights into its molecular structure, electronic properties, and magnetic behavior. gprareearth.com
Catalytic Activity: Research has demonstrated the use of holmium chloride as a catalyst in organic synthesis. For instance, holmium chloride hexahydrate has been effectively used as a catalyst for the synthesis of dihydropyrimidinones. sigmaaldrich.comsigmaaldrich.com It has also been explored as a promoter in catalysts for processes like the selective catalytic reduction of NOx. journalssystem.com
Materials Science Applications: Holmium chloride serves as a precursor for the synthesis of various holmium-containing materials. This includes holmium-doped nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), for potential biomedical applications. sigmaaldrich.commdpi.com It is also used in the creation of optical glasses, structural ceramics, and as a dopant in garnet lasers. attelements.comfishersci.becymitquimica.comottokemi.comchemdad.com In fiber optics, holmium-doped fibers are used for amplifiers and lasers operating in the 2.1 µm wavelength range. epomaterial.comexail.comspiedigitallibrary.orgscispace.com
Biomedical Research: The radioactive isotope, Holmium-166 (B1195350), in the form of holmium chloride, has been investigated for its potential in nuclear medicine, particularly in targeted radionuclide therapy for cancer treatment. ontosight.ai Non-radioactive holmium chloride and its derivatives are also explored as contrast agents for magnetic resonance imaging (MRI). gprareearth.comnih.gov
Identified Gaps and Unexplored Avenues in Holmium Chloride Research
Despite the existing body of research, several gaps and unexplored areas remain in the study of holmium chloride:
Advanced Material Synthesis: While holmium chloride is used as a precursor, there is a need for more research into the controlled synthesis of novel holmium-based nanomaterials with tailored properties for specific applications. vulcanchem.com This includes further exploration of holmium-doped materials for enhanced catalytic activity and energy storage solutions. aemree.com
In-depth Catalytic Mechanisms: Although its catalytic potential has been demonstrated, detailed mechanistic studies of reactions catalyzed by holmium chloride are often lacking. gprareearth.com A deeper understanding of the reaction pathways could lead to the design of more efficient and selective catalysts.
Exploration of Divalent Holmium Chloride: The majority of research focuses on the trivalent state (HoCl₃). Holmium(II) chloride (HoCl₂) is less common and its properties and potential applications are not as well-understood, presenting an interesting area for fundamental inorganic and coordination chemistry research. ontosight.ai
Theoretical Modeling: While computational studies have provided valuable insights, there is room for more advanced theoretical modeling to predict and understand the complex magnetic and optical properties of holmium chloride and its derivatives, especially in complex material systems. gprareearth.com
Biodistribution and Toxicology of Nanoparticles: For biomedical applications, more comprehensive studies on the long-term biodistribution, toxicology, and clearance of holmium chloride-derived nanoparticles are necessary to ensure their safety and efficacy. upv.es
Potential for Interdisciplinary Research Collaborations
The multifaceted nature of holmium chloride provides fertile ground for interdisciplinary collaborations:
Chemistry and Materials Science: Joint efforts can focus on designing and synthesizing novel holmium-based materials with enhanced optical, magnetic, and catalytic properties. gprareearth.comaemree.com This could involve chemists developing new synthetic routes and materials scientists characterizing the physical properties and performance of these materials in various devices.
Physics and Engineering: Collaborations between physicists and engineers are crucial for developing and optimizing holmium-doped lasers and fiber optic systems. exail.comoptica.org This includes fundamental studies of the light-matter interactions in holmium-doped materials and the engineering of more efficient and powerful laser devices.
Medicine and Nanotechnology: The development of holmium-based nanoparticles for biomedical applications, such as MRI contrast agents and targeted cancer therapy, requires close collaboration between medical researchers, chemists, and nanotechnologists. sigmaaldrich.comnih.gov This would encompass everything from nanoparticle synthesis and functionalization to preclinical and clinical evaluation.
Geochemistry and Environmental Science: Understanding the behavior and transport of holmium in the environment, particularly in the context of mining and disposal of rare-earth-containing materials, could be a focus for collaboration between geochemists and environmental scientists. researchgate.net
Prognosis for the Future of Holmium Chloride in Materials Science and Chemical Innovation
The future of holmium chloride in materials science and chemical innovation appears promising, driven by its unique combination of properties.
Advanced Lasers and Photonics: The demand for high-power, efficient lasers operating in the eye-safe 2 µm region is expected to grow, ensuring a continued role for holmium-doped materials, for which holmium chloride is a key precursor. epomaterial.comspiedigitallibrary.orgscispace.com Innovations in fiber laser technology will likely drive further research into optimizing holmium-doped fibers. exail.com
Next-Generation Magnetic Materials: The exceptional magnetic moment of the holmium ion makes it a candidate for the development of high-performance magnetic materials. gprareearth.comchemistrycool.comstanfordmaterials.com This could include applications in data storage and spintronics. ontosight.ai
Quantum Computing: The unique magnetic properties of individual holmium atoms have led to their exploration as potential qubits for quantum computing. aemree.comstanfordmaterials.com This cutting-edge research could position holmium-based materials at the forefront of next-generation computing technologies.
Catalysis and Green Chemistry: The use of holmium chloride as a recyclable and efficient catalyst in organic synthesis aligns with the principles of green chemistry. sigmaaldrich.comsigmaaldrich.com Future research is likely to expand its catalytic applications, contributing to more sustainable chemical processes.
Biomedical Advancements: In the biomedical field, the development of holmium-based theranostic agents, which combine diagnostic and therapeutic capabilities, holds significant potential. ontosight.ainih.govacs.org This includes advancements in radioembolization techniques and multimodal imaging probes.
The global market for holmium(III) chloride is expected to experience stable growth, driven by increasing demand in these downstream applications. marketresearchreports.com As research continues to uncover new properties and applications, and as synthetic methodologies become more refined, holmium chloride is poised to remain a valuable compound in the landscape of materials science and chemical innovation. aemree.com
Q & A
Basic: What experimental methods are recommended for synthesizing HoCl₃·6H₂O from holmium oxide (Ho₂O₃)?
Methodological Answer:
HoCl₃·6H₂O is synthesized by reacting Ho₂O₃ with hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) under controlled conditions. For example:
- Direct acid reaction : Ho₂O₃ + 6HCl → 2HoCl₃ + 3H₂O. Excess HCl ensures complete dissolution of the oxide. The solution is evaporated under reduced pressure to crystallize the hexahydrate .
- Ammonium chloride route : Ho₂O₃ + 6NH₄Cl → 2HoCl₃ + 6NH₃ + 3H₂O. This method avoids excess acid and is performed at elevated temperatures (~200–300°C) in a sealed system to capture volatile NH₃ .
Characterization : Confirm purity via elemental analysis (ICP-OES), X-ray diffraction (XRD) for crystal structure, and thermogravimetric analysis (TGA) to verify hydration states .
Basic: How can solubility and stability of HoCl₃ in aqueous systems be systematically evaluated?
Methodological Answer:
- Solubility : Prepare solutions with varying ionic strengths (e.g., 2 M NaClO₄ or NaCl) to mimic realistic experimental conditions. Use UV-Vis spectroscopy to monitor Ho³⁺ absorption bands (e.g., ~450–470 nm) and detect precipitation or colloid formation .
- Stability : Conduct potentiometric titrations with NaOH or HCl to measure pH-dependent speciation. Data analysis via programs like SQUAD or SUPERQUAD can calculate hydrolysis constants (e.g., log β₁ for [Ho(OH)]²⁺ formation) and identify stable phases (e.g., Ho(OH)₃) .
Advanced: How to design an electrochemical study to resolve contradictions in the reduction mechanism of Ho³⁺ in molten chlorides?
Methodological Answer:
- Experimental Setup : Use a three-electrode cell (working: tungsten or molybdenum; reference: Ag/AgCl; counter: graphite) in an equimolar NaCl-KCl melt under inert argon. Maintain temperatures between 1073–1173 K to study temperature dependence .
- Voltammetry : Perform cyclic voltammetry at varying HoCl₃ concentrations (1–10 wt%). Analyze peak separation (Ep/2 – Ep) to distinguish single-stage (Ln³⁺ + 3e⁻ → Ln) vs. two-stage (Ln³⁺ → Ln²⁺ → Ln) mechanisms. Compare results to literature using Tafel plots and charge transfer coefficients .
- Data Contradictions : If discrepancies arise (e.g., irreversibility vs. quasi-reversibility), re-examine melt purity, electrode surface effects, or the role of complex dissociation (e.g., [HoCl₆]³⁻ → Ho³⁺ + 6Cl⁻) using impedance spectroscopy .
Advanced: What strategies are effective for analyzing conflicting hydrolysis constants of Ho³⁺ reported in different ionic media?
Methodological Answer:
- Controlled Variables : Replicate experiments in identical ionic media (e.g., 2 M NaCl vs. NaClO₄) to isolate chloride’s complexation effects. Use spectrophotometry to track Ho³⁺ absorbance shifts caused by [HoClₓ]^(3−x) species .
- Model Validation : Compare speciation models (e.g., Pitzer equations) to reconcile discrepancies. For example, chloride’s competition with hydroxide ligands may lower apparent hydrolysis constants in NaCl vs. non-complexing NaClO₄ media .
- Cross-Technique Validation : Correlate potentiometric data with EXAFS or Raman spectroscopy to confirm ligand coordination changes .
Advanced: How to optimize HoCl₃ as a catalyst in organic synthesis (e.g., dihydropyrimidinone formation)?
Methodological Answer:
- Catalytic Screening : Use ultrasound-assisted one-pot reactions with varying HoCl₃ concentrations (0.1–5 mol%). Monitor reaction kinetics via GC-MS or NMR to identify optimal loading (typically 2–3 mol% for maximal yield) .
- Mechanistic Probes : Conduct deuterium isotope effects or radical trapping experiments to distinguish Lewis acid vs. redox pathways. Compare HoCl₃’s efficacy to other lanthanides (e.g., La³⁺, Yb³⁺) to assess cation size/charge impacts .
- Reusability : Test catalyst recovery via centrifugation and washing. Characterize spent catalysts with XRD and FTIR to detect structural degradation .
Basic: What analytical techniques are most reliable for quantifying trace Ho³⁺ in multicomponent systems?
Methodological Answer:
- ICP-MS : Offers ppb-level detection limits. Use isotope dilution (e.g., ¹⁶⁵Ho) to correct for matrix effects in biological or environmental samples .
- XRF/NAA : For solid samples (e.g., alloys), neutron activation analysis (NAA) provides non-destructive quantification, while XRF is rapid but less sensitive .
- Separation Pre-Treatment : Pre-concentrate Ho³⁺ using ion-exchange resins (e.g., Dowex-50) or solvent extraction (e.g., TBP in nitric acid) to enhance accuracy .
Advanced: How to address reproducibility challenges in synthesizing Ho-based coordination complexes?
Methodological Answer:
- Stoichiometric Control : Precisely adjust HoCl₃-to-ligand ratios (e.g., 1:3 for N3O2 aminophenol donors) to favor desired nuclearity (e.g., Ho₂ vs. Ho₅ clusters) .
- Crystallization Optimization : Screen solvents (DMF, ethanol) and slow-evaporation vs. diffusion methods. Use single-crystal XRD to confirm structure and phase purity .
- Air Sensitivity : Perform syntheses in gloveboxes (O₂ < 0.1 ppm) to prevent oxidation of Ho²⁺ intermediates, which can lead to mixed-valence byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
